molecular formula C12H14O3 B3043007 Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate CAS No. 69999-18-4

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Cat. No.: B3043007
CAS No.: 69999-18-4
M. Wt: 206.24 g/mol
InChI Key: ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate in Organic Solvents: A Theoretical and Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework based on first principles of physical organic chemistry and molecular structure analysis. It further presents a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. The core of this guide is the "gold standard" shake-flask method, detailed in a step-by-step format designed to ensure data integrity and reproducibility. This document is intended for researchers, process chemists, and formulation scientists who require a thorough understanding and practical means of quantifying the solubility of this compound to support drug discovery, process development, and formulation activities.

Theoretical Foundation of Solubility

The solubility of a solid solute in a liquid solvent represents the maximum concentration of the solute that can be dissolved at a specific temperature to form a saturated solution at equilibrium.[1] This process is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This principle is often summarized by the adage "like dissolves like," which highlights that substances with similar polarities and intermolecular force capabilities tend to be miscible.[2][3]

Molecular Structure Analysis of this compound

To predict the solubility profile of this compound (Molecular Formula: C₁₂H₁₄O₃), we must first analyze its molecular structure.

  • Benzofuran Core: The fused aromatic and dihydrofuran rings form a relatively large, moderately polar, and rigid backbone. This part of the molecule will primarily engage in van der Waals forces and potentially weak π-π stacking interactions.[4]

  • Ethyl Acetate Moiety: The ester functional group (-COO-) is highly polar and introduces a significant dipole moment. The two oxygen atoms are capable of acting as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom attached to a highly electronegative atom (like O-H or N-H), meaning it cannot act as a hydrogen bond donor.[5][6]

  • Overall Polarity: The molecule presents a balance between the nonpolar aromatic/aliphatic regions and the polar ester and ether functionalities. This amphiphilic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate polarity.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The fundamental principle is that the solute will dissolve best in solvents that can effectively engage with its key functional groups.[7]

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolModerate to High These solvents are strong hydrogen bond donors and can interact favorably with the oxygen atoms of the ester and ether groups. The alkyl chains also provide some compatibility with the nonpolar regions of the solute.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSOHigh These solvents possess strong dipoles that can interact effectively with the polar ester group through dipole-dipole interactions. They lack the strong self-association of protic solvents, making them excellent candidates for dissolving moderately polar compounds.[2]
Nonpolar Hexane, TolueneLow to Moderate Toluene, being aromatic, may show moderate solubility due to potential π-π interactions with the benzofuran ring. Hexane is expected to be a poor solvent as it relies solely on weak van der Waals forces, which are insufficient to overcome the solute's polar interactions.[3]
Chlorinated Dichloromethane (DCM)High DCM is a versatile solvent of intermediate polarity that is effective at dissolving a wide range of organic compounds, including those with polar functional groups like esters.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction and obtain quantitative data, a rigorous experimental method is required. The shake-flask method is widely recognized as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[2][8][9]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[10][11] Once equilibrium is established, the system is separated into its solid and liquid phases, and the concentration of the solute in the saturated liquid phase (the filtrate) is quantified using a precise analytical technique.[2][12]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure the generation of trustworthy and reproducible data.

Materials and Reagents:

  • This compound (solid, purity ≥95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 72 hours. This extended duration is critical to ensure that a true solubility equilibrium is achieved, as dissolution can be a slow process.[2][8][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials.

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles that could artificially inflate the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Generate a calibration curve by analyzing these standards using an appropriate analytical method, such as HPLC-UV.

    • Dilute the filtered saturated solution (the filtrate) with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for any dilution. Report the solubility in units of mg/mL or mol/L at the specified temperature.[2]

Visualization of Workflow and Molecular Interactions

Diagrams provide a clear visual representation of both the experimental process and the underlying chemical principles.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add Excess Solid Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at const. Temp) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm PTFE filter) D->E G Analyze Standards & Sample (e.g., HPLC-UV) E->G Saturated Filtrate F Prepare Calibration Standards F->G H Calculate Concentration from Calibration Curve G->H I Report Solubility (mg/mL @ Temp) H->I Final Data

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

G cluster_solute Solute: this compound cluster_solvents Solvents Solute Polar Groups (Ester, Ether) Nonpolar Groups (Aromatic, Alkyl) Polar Polar Aprotic (e.g., Acetone) - Strong Dipole Solute->Polar STRONG Interaction (Dipole-Dipole) -> HIGH SOLUBILITY Nonpolar Nonpolar (e.g., Hexane) - Only van der Waals Forces Solute->Nonpolar WEAK Interaction (van der Waals) -> LOW SOLUBILITY

Sources

The Synthetic Chemist's Guide to Dihydrobenzofuran Esters: A Review of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and antifungal properties.[1][2][4] Consequently, the development of efficient and stereoselective methods for the synthesis of dihydrobenzofuran esters has become a significant focus in synthetic organic chemistry. This guide provides a comprehensive overview of the core synthetic strategies, offering insights into the mechanistic underpinnings and practical applications of each methodology.

Part 1: Transition Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis has emerged as a powerful tool for the construction of the dihydrobenzofuran core, enabling a range of intramolecular cyclization reactions with high efficiency and selectivity.

Palladium-Catalyzed Heck and Related Reactions

The intramolecular Heck reaction is a cornerstone of dihydrobenzofuran synthesis. This reaction typically involves the palladium-catalyzed cyclization of an aryl halide or triflate onto a tethered alkene.

A notable advancement is the enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[5] Another innovative approach involves a palladium-promoted Heck/borylation strategy, utilizing aryl iodide-functionalized alkenes to produce dihydrobenzofuran-based boronic esters with high enantiomeric excess.[1][6]

Heck_Reaction Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Carbopalladation Carbopalladation Aryl-Pd(II)-X->Carbopalladation Alkene Alkene Alkene->Carbopalladation Alkyl-Pd(II)-X Alkyl-Pd(II)-X Carbopalladation->Alkyl-Pd(II)-X Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)-X->Beta-Hydride Elimination Dihydrobenzofuran Dihydrobenzofuran Beta-Hydride Elimination->Dihydrobenzofuran H-Pd(II)-X H-Pd(II)-X Beta-Hydride Elimination->H-Pd(II)-X Reductive Elimination Reductive Elimination H-Pd(II)-X->Reductive Elimination Base Base Base->Reductive Elimination Reductive Elimination->Pd(0)

Figure 1: Generalized Catalytic Cycle of the Intramolecular Heck Reaction.

  • To a dried Schlenk tube under an argon atmosphere, add the aryl iodide-tethered alkene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand N-Me-XuPhos (5.5 mol%).

  • Add anhydrous diethyl ether and water (10:1 v/v) to the desired concentration.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran boronic ester.

Copper-Catalyzed Cyclizations

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of dihydrobenzofurans. A notable example is the Cu(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, which provides chiral 2,3-dihydrobenzofuran-3-ol derivatives.[7]

Another powerful copper-catalyzed method is the [3+2] cycloaddition of quinone esters with substituted styrenes, which yields highly functionalized and enantiomerically enriched dihydrobenzofurans.[1]

Rhodium and Iridium-Catalyzed C-H Functionalization

Rhodium and iridium catalysts have enabled the direct functionalization of C-H bonds for dihydrobenzofuran synthesis, offering atom-economical routes. For instance, Rh-catalyzed chemodivergent synthesis through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes proceeds via C-H and C-C bond activation.[1][6]

Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones represents another elegant strategy, where a carbonyl group directs the C-H activation to achieve enantioselective cyclization.[8][9]

Part 2: Intermolecular Approaches to Dihydrobenzofuran Esters

Intermolecular strategies provide a convergent approach to dihydrobenzofuran esters, often allowing for greater flexibility in the introduction of substituents.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful tool for the rapid construction of five-membered rings. In the context of dihydrobenzofuran synthesis, a Cu/SPDO-catalyzed reaction between quinone esters and substituted styrenes has been shown to produce a range of enantioselective 2,3-dihydrobenzofurans in good to excellent yields and high enantioselectivities.[1]

Cycloaddition_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Quinone Ester Quinone Ester Reaction Vessel Reaction Vessel Quinone Ester->Reaction Vessel Styrene Styrene Styrene->Reaction Vessel Cu(OTf)2 Cu(OTf)2 Cu(OTf)2->Reaction Vessel SPDO Ligand SPDO Ligand SPDO Ligand->Reaction Vessel Cycloaddition Cycloaddition Reaction Vessel->Cycloaddition Purification Purification Cycloaddition->Purification Dihydrobenzofuran Product Dihydrobenzofuran Product Purification->Dihydrobenzofuran Product

Figure 2: Workflow for Cu-Catalyzed [3+2] Cycloaddition.

Oxidative Heck Cyclizations

The intramolecular Fujiwara-Moritani reaction, or oxidative Heck cyclization, allows for the synthesis of dihydrobenzofurans from unfunctionalized arenes and alkenes. This approach avoids the pre-functionalization of the aromatic ring, offering a more direct route.[10]

Part 3: Non-Metal-Catalyzed and Photocatalytic Methods

Recent advancements have focused on developing more sustainable and environmentally friendly methods for dihydrobenzofuran synthesis, moving away from transition metal catalysis.

Acid-Catalyzed Cyclizations

Brønsted and Lewis acids can effectively catalyze the intramolecular cyclization of appropriate precursors. For example, FeCl₃ has been used to catalyze the intramolecular Friedel-Crafts cyclization of aryloxy-substituted propargylic alcohols.[11]

Photocatalytic Synthesis

Visible-light-mediated synthesis has emerged as a green and powerful tool. One such approach involves the reaction of substituted alkynyl ethers with sulfonyl chlorides in the presence of a photocatalyst to yield sulfonyl-substituted dihydrobenzofurans.[12]

Part 4: Comparative Analysis of Synthetic Methodologies

To aid in the selection of an appropriate synthetic strategy, the following table summarizes key parameters of the discussed methodologies.

MethodCatalyst/ReagentKey FeaturesYield RangeEnantioselectivity (ee)Reference
Heck/Borylation Pd₂(dba)₃·CHCl₃ / N-Me-XuPhosEnantioselective, forms boronic esters52-98%53-97%[1][6]
Intramolecular Ketone Addition CuCl / (S,S)-QuinoxP*Asymmetric, forms 3-hydroxy derivatives56-79%85-96%[7]
[3+2] Cycloaddition Cu(OTf)₂ / SPDO LigandHigh enantioselectivity86-96%86-99%[1]
Intramolecular Hydroarylation Iridium ComplexC-H activation, high enantioselectivityHighHigh[8][9]
Photocatalytic Sulfonylation PhotocatalystVisible light, metal-free56-93%N/A[12]
Friedel-Crafts Cyclization FeCl₃Metal-free, readily available catalystModerate to GoodN/A[11]

Conclusion

The synthesis of dihydrobenzofuran esters has witnessed remarkable progress, with a diverse array of methodologies now available to the synthetic chemist. The choice of a particular strategy will depend on factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Transition metal-catalyzed methods, particularly those employing palladium, copper, and iridium, offer high levels of control and selectivity. Concurrently, the development of photocatalytic and acid-catalyzed approaches provides more sustainable and cost-effective alternatives. As research in this area continues, we can anticipate the emergence of even more efficient, selective, and environmentally benign methods for the construction of this important heterocyclic scaffold.

References

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14539-14581. [Link]

  • Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Frontiers in Chemistry, 12. [Link]

  • Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(3), 684-690. [Link]

  • Huang, D. Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

  • (2026). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One‐pot Intramolecular Heck‐Matsuda Reactions from Anilines with Redox‐Relay Process. ResearchGate. [Link]

  • Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. PubMed. [Link]

  • Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]

  • Iezzi, E. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Wipf Group, University of Pittsburgh. [Link]

  • Satyanarayana, G. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. [Link]

  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. [Link]

  • (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Xu, X., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ARKIVOC, 2014(5), 237-246. [Link]

  • Henke, B. R., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(15), 4957-4967. [Link]

  • (n.d.). SYNTHESIS OF α-ARYLATED DIHYDROBENZOFURANS VIA NICKEL- CATALYZED REDUCTIVE CROSS-COUPLING REACTIONS A THESIS. UNF Digital Commons. [Link]

  • Henry, M. C., Senn, H. M., & Sutherland, A. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link]

  • Fodor, D., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • da Silva, G. F., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • de Castro, P. P., et al. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • de L. e Silva, B. K. C., et al. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

  • Jing, Y., et al. (2023). Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters. The Journal of Organic Chemistry, 88(21), 15093-15102. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Identification

1.1. Product Identifier:

  • Chemical Name: Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

  • Synonyms: (2,3-Dihydro-benzofuran-5-yl)-acetic acid ethyl ester; Ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate[1]

  • CAS Number: 69999-18-4[2]

  • Molecular Formula: C₁₂H₁₄O₃[2]

  • Molecular Weight: 206.24 g/mol

1.2. Relevant Identified Uses of the Substance and Uses Advised Against:

  • Identified Uses: Laboratory chemical, intermediate in organic synthesis, research and development in drug discovery.

  • Uses Advised Against: Not for human or veterinary use. Not for use in products intended for consumption.

1.3. Supplier Information:

  • This is a representative guide. For a specific supplier's details, please refer to the documentation provided with the purchased material.

1.4. Emergency Telephone Number:

  • In the event of a chemical emergency, contact your institution's Environmental Health and Safety (EHS) department and local emergency services.

Section 2: Hazard Identification

2.1. Classification of the Substance: Based on data for related benzofuran compounds and aromatic esters, this substance should be handled as:

  • Flammable Liquid: Category and specific flash point are not determined, but it is a combustible liquid.[3][4]

  • Acute Toxicity (Oral): Data not available. Handle with caution.

  • Skin Corrosion/Irritation: Likely to be an irritant based on related compounds.[5]

  • Serious Eye Damage/Eye Irritation: Likely to be an irritant.[5]

  • Specific Target Organ Toxicity (Repeated Exposure): Benzofuran derivatives have been associated with potential liver and kidney toxicity.[6]

  • Carcinogenicity: Benzofuran is suspected of causing cancer.[3]

  • Hazardous to the Aquatic Environment (Chronic): Data not available, but aromatic esters can be harmful to aquatic life.

2.2. Label Elements:

  • Pictograms:

    • Flame (for flammability)

    • Exclamation mark (for irritation)

    • Health hazard (for potential systemic effects and carcinogenicity)

  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H351: Suspected of causing cancer.[3]

    • H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[6]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P308+P313: IF exposed or concerned: Get medical advice/attention.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

2.3. Other Hazards:

  • Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • The toxicological properties of this specific compound have not been fully investigated.

Section 3: Composition/Information on Ingredients

Chemical NameCAS NumberMolecular FormulaWeight %
This compound69999-18-4C₁₂H₁₄O₃>95%

Section 4: First-Aid Measures

4.1. Description of First-Aid Measures:

  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show this safety data sheet to the doctor in attendance.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

4.2. Most Important Symptoms and Effects, Both Acute and Delayed:

  • Irritation of eyes, skin, and respiratory tract. Prolonged or repeated exposure may cause damage to the liver and kidneys.[6]

4.3. Indication of Any Immediate Medical Attention and Special Treatment Needed:

  • Treat symptomatically.

Section 5: Fire-Fighting Measures

5.1. Extinguishing Media:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

5.2. Special Hazards Arising from the Substance:

  • Combustible liquid. Vapors are heavier than air and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[3]

  • Hazardous combustion products may include carbon monoxide and carbon dioxide.

5.3. Advice for Firefighters:

  • As in any fire, wear self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[3]

  • Cool containers exposed to fire with water spray.[4]

Section 6: Accidental Release Measures

6.1. Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Evacuate personnel to safe areas. Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment as specified in Section 8.

  • Avoid breathing vapors, mist, or gas.

6.2. Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

6.3. Methods and Materials for Containment and Cleaning Up:

  • Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.[3]

  • Large Spills: Dike far ahead of liquid spill for later disposal. Use a non-combustible material like vermiculite, sand, or earth to soak up the product and place into a container for later disposal. Use non-sparking tools.

Section 7: Handling and Storage

7.1. Precautions for Safe Handling:

  • Handle in a well-ventilated place.[3]

  • Keep away from heat, sparks, and open flame. Take precautionary measures against static discharges.

  • Ground and bond containers when transferring material.

  • Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

  • Wear appropriate personal protective equipment.

7.2. Conditions for Safe Storage, Including Any Incompatibilities:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids/bases.

  • Refrigeration is recommended for long-term storage.

Section 8: Exposure Controls/Personal Protection

8.1. Control Parameters:

  • Occupational Exposure Limits: No specific occupational exposure limits have been established for this compound.

8.2. Exposure Controls:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (such as butyl rubber or nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

    • Respiratory Protection: If the exposure limit is exceeded or if irritation or other symptoms are experienced, use a full-facepiece respirator with an organic vapor cartridge.

    • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

Section 9: Physical and Chemical Properties

9.1. Information on Basic Physical and Chemical Properties:

  • Appearance: Oily liquid (based on synthesis description).[1]

  • Odor: Not available.

  • Odor Threshold: Not available.

  • pH: Not available.

  • Melting Point/Freezing Point: Not available.

  • Initial Boiling Point and Boiling Range: Estimated to be around 309.8 °C at 760 mmHg (based on the isomer Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate).

  • Flash Point: Not available for this specific compound. For the related compound benzofuran, the flash point is 56°C.[4] Given the higher boiling point of the title compound, the flash point is likely to be higher but it should still be treated as a combustible liquid.

  • Evaporation Rate: Not available.

  • Flammability (solid, gas): Not applicable.

  • Upper/Lower Flammability or Explosive Limits: Not available.

  • Vapor Pressure: Not available.

  • Vapor Density: Not available (expected to be heavier than air).

  • Relative Density: Not available.

  • Solubility: Not available. Likely insoluble in water and soluble in organic solvents.

  • Partition Coefficient: n-octanol/water: Not available.

  • Auto-ignition Temperature: Not available.

  • Decomposition Temperature: Not available.

  • Viscosity: Not available.

Section 10: Stability and Reactivity

10.1. Reactivity:

  • Reacts with strong oxidizing agents. Esters can react with acids to liberate heat along with alcohols and acids.[8]

10.2. Chemical Stability:

  • Stable under recommended storage conditions.

10.3. Possibility of Hazardous Reactions:

  • Hazardous polymerization will not occur.

10.4. Conditions to Avoid:

  • Heat, flames, sparks, and other sources of ignition. Incompatible materials.

10.5. Incompatible Materials:

  • Strong oxidizing agents, strong acids, strong bases.

10.6. Hazardous Decomposition Products:

  • Under fire conditions: Carbon monoxide, Carbon dioxide.

Section 11: Toxicological Information

11.1. Information on Toxicological Effects:

  • Acute Toxicity:

    • Oral: No data available.

    • Dermal: No data available.

    • Inhalation: No data available.

  • Skin Corrosion/Irritation: No specific data, but likely to be an irritant.

  • Serious Eye Damage/Irritation: No specific data, but likely to be an irritant.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Benzofuran is listed as possibly carcinogenic to humans.[4] Long-term studies on related compounds are warranted.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: No data available.

  • Specific Target Organ Toxicity - Repeated Exposure: The substance may have effects on the kidneys and liver.[4]

  • Aspiration Hazard: No data available.

Section 12: Ecological Information

12.1. Toxicity:

  • Aquatic Toxicity: No specific data available. Aromatic esters can be harmful to aquatic organisms.[7]

12.2. Persistence and Degradability:

  • No data available.

12.3. Bioaccumulative Potential:

  • No data available.

12.4. Mobility in Soil:

  • No data available.

12.5. Other Adverse Effects:

  • Do not allow to enter surface waters, wastewater, or soil.

Section 13: Disposal Considerations

13.1. Waste Treatment Methods:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7]

Section 14: Transport Information

  • This substance is not classified as dangerous in the meaning of transport regulations. However, due to its combustible nature, appropriate precautions should be taken.

Section 15: Regulatory Information

  • This compound may be subject to various international and national regulations. Users should consult their local regulations. It is not explicitly listed on major chemical inventories, but may be covered under broader categories.

Section 16: Other Information

  • Date of Preparation: March 7, 2026

  • Disclaimer: The information provided in this guide is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text.

Experimental Protocols & Data Visualization

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Quantitative Data Summary
PropertyValueSource/Comment
CAS Number 69999-18-4[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol Calculated
Boiling Point ~309.8 °C @ 760 mmHgEstimated based on a structural isomer.
Flash Point >56 °C (Estimated)Estimated to be higher than benzofuran due to higher boiling point.[4]
LD₅₀ (Oral, Rat) Not AvailableBenzofuran derivatives show a wide range of toxicities.[10]
Aquatic Toxicity Not AvailableAromatic esters are generally considered harmful to aquatic life.[7]

References

  • PREDICTION OF ACUTE TOXICITY FOR (Z)-3-(2- PHENYLHYDRAZINYLIDENE)BENZOFURAN-2(3H). Jomard Publishing. Available at: [Link]

    • PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. Available at: [Link]

  • ICSC 0388 - BENZOFURAN. ILO and WHO. Available at: [Link]

  • Product Name: Ethyl Acetate. Greenfield Global. Available at: [Link]

  • ethyl acetate - SAFETY DATA SHEET. Available at: [Link]

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  • Which chemicals should be used to effectively extinguish fires?. PCC Group Product Portal. Available at: [Link]

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  • Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. PMC. Available at: [Link]

  • Acute Toxicity of Carbofuran to Selected Species of Aquatic and Terrestrial Organisms. ResearchGate. Available at: [Link]

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Toxicological Profiling and Safe Handling Protocols for Benzofuran Acetates and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals

Benzofuran acetates and their structurally related heterocyclic derivatives are highly versatile scaffolds utilized extensively in the synthesis of pharmaceuticals (e.g., amiodarone analogs, entactogens) and agrochemicals. While the acetate moiety often serves as a protecting group or a lipophilic modifier, the core toxicological and physicochemical hazards of these compounds are fundamentally driven by the electron-rich benzofuran ring.

This technical guide synthesizes empirical toxicological data with field-proven laboratory practices to establish a self-validating framework for the safe handling, storage, and biological screening of benzofuran acetates.

Mechanistic Toxicology of the Benzofuran Scaffold

The primary hazard associated with benzofuran derivatives is their potential for hepatotoxicity and renal damage upon repeated exposure[1]. The causality of this organ-specific toxicity lies in the hepatic Phase I metabolism of the furan ring.

When benzofuran acetates enter systemic circulation, they are rapidly hydrolyzed by non-specific esterases to yield the parent benzofuranol or related derivatives. These scaffolds undergo electrophilic oxidation mediated by Cytochrome P450 (CYP450) enzymes, generating highly reactive epoxide intermediates. Under normal physiological conditions, these electrophiles are neutralized via Phase II Glutathione (GSH) conjugation. However, upon GSH depletion, these intermediates covalently bind to hepatocellular macromolecules, triggering oxidative stress and cellular necrosis.

G A Benzofuran Acetate B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Reactive Epoxide Intermediate B->C Epoxidation D Glutathione (GSH) Conjugation C->D Phase II F Macromolecular Binding C->F GSH Depletion E Excretion (Detoxification) D->E G Hepatocellular Injury F->G

CYP450-mediated metabolism and hepatotoxicity pathway of benzofuran derivatives.

Quantitative Toxicity and Hazard Metrics

To design appropriate engineering controls, we must ground our safety protocols in empirical data. The table below summarizes the critical physicochemical and toxicological parameters for benzofuran scaffolds[2][3].

ParameterValueCausality / Implication
LD50 (Mouse, i.p.) 500 mg/kgIndicates moderate acute systemic toxicity requiring controlled dosing[3].
Flash Point ~56°C (132.8°F)Flammable liquid/vapor; necessitates explosion-proof handling equipment[2].
Bioconcentration (BCF) ~360Moderate environmental persistence; mandates strict aquatic release prevention[2].
Target Organ Toxicity Liver / KidneysCYP450 activation leads to reactive intermediates causing hepatic injury[1].

Physicochemical Hazards and Engineering Controls

Beyond biological toxicity, benzofuran acetates present unique chemical handling challenges.

Polymerization Risk: The electron-rich nature of the benzofuran ring makes it highly susceptible to cationic polymerization. This reaction occurs slowly at ambient temperatures but accelerates violently in the presence of heat or acidic catalysts (e.g.,


)[2].
  • Control Measure: Always store benzofuran acetates away from strong oxidizing agents and mineral acids. Refrigeration (2–8°C) is mandatory to suppress the thermodynamic driving force for auto-polymerization[4].

Photo-oxidation: Benzofurans are light-sensitive. UV exposure induces radical formation, leading to ring cleavage and degradation[4].

  • Control Measure: Storage in amber glass vials under an inert atmosphere (Argon or Nitrogen) is non-negotiable to maintain compound integrity.

Standardized Workflow: Safe Handling and In Vitro Assay Preparation

When preparing benzofuran acetates for high-throughput screening or toxicological assays, maintaining the chemical integrity of the compound while ensuring operator safety requires a self-validating protocol. Below is the field-standard methodology.

Phase 1: Environmental Control and PPE Verification
  • Action: Don chemical-resistant gloves (e.g., nitrile/Teflon composite), a Tyvek sleeve, and a NIOSH-approved half-face respirator equipped with organic vapor/HEPA cartridges[5].

  • Causality: Benzofurans are volatile, readily absorbed through the skin, and can cause severe respiratory irritation. Standard surgical masks offer zero protection against organic vapors.

Phase 2: Aliquoting Under Inert Atmosphere
  • Action: Inside an explosion-proof fume hood, purge an amber glass vial with Argon gas. Using a non-sparking spatula, transfer the required mass of benzofuran acetate into the vial[2].

  • Causality: Argon displaces oxygen and moisture, preventing photo-oxidative degradation. Non-sparking tools are critical because the flash point of the parent scaffold is dangerously close to ambient elevated temperatures (~56°C), making static discharge a severe ignition risk.

Phase 3: Solvent Solubilization and Validation
  • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM). Dilute into the aqueous assay buffer ensuring the final DMSO concentration does not exceed 0.2% (v/v)[6].

  • Causality: Benzofuran acetates exhibit low aqueous solubility. While DMSO ensures complete dissolution, high concentrations of DMSO induce baseline cytotoxicity in hepatic cell lines. Capping the final concentration at <0.2% acts as an internal validation step, ensuring the assay strictly measures the benzofuran's toxicity, not solvent artifact.

Phase 4: Storage and Thermal Management
  • Action: Seal the stock vials with PTFE-lined caps and store immediately at 2–8°C. When retrieving the vial, vent the pressure slowly before opening[4].

  • Causality: Benzofuran derivatives can degrade standard rubber septa, leading to contamination. Venting is required because slow, low-level polymerization or volatilization during storage can cause pressure buildup within the sealed vial.

Emergency Response and Decontamination

In the event of a spill, standard aqueous cleanup is ineffective and environmentally hazardous due to the compound's moderate bioconcentration factor (BCF ~360)[2].

  • Spill Containment: Do not use water. Absorb the spill with dry earth, sand, or a non-combustible commercial absorbent[4].

  • Waste Disposal: Sweep the absorbed material using non-sparking tools and place it in a sealed, grounded chemical waste container. Incineration is the only approved method for the disposal of benzofuran-contaminated laboratory waste[7].

References

  • SAFETY DATA SHEET - TCI Chemicals (2,3-Benzofuran) Source: tcichemicals.com URL:1

  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH Source: nih.gov URL:7

  • Benzofuran SDS, 271-89-6 Safety Data Sheets - ECHEMI Source: echemi.com URL:2

  • 1-benzofuran, 271-89-6 - The Good Scents Company Source: thegoodscentscompany.com URL:3

  • WO2021252538A2 - Advantageous benzofuran compositions for mental disorders or enhancement Source: patents.google.com URL:6

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A Technical Guide to the Bioactive Potential of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate and its Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] This guide delves into the known and potential bioactivity of a specific derivative, Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate. While direct pharmacological data on this specific ester is limited, a comprehensive analysis of its core scaffold provides a robust framework for predicting its therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, synthesizing data on the anti-inflammatory, anticancer, and neuropharmacological properties of the 2,3-dihydrobenzofuran class. We will explore the causality behind experimental designs, provide validated protocols for bioactivity assessment, and outline a strategic path for future investigation.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Drug Discovery

The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for lead generation in drug discovery. The 2,3-dihydrobenzofuran moiety is a quintessential example, forming the core of numerous pharmacologically active agents.[1][3][4] Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating high-affinity interactions with protein targets. Derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antiviral, antioxidant, and neuroprotective effects, making this scaffold a high-value starting point for medicinal chemistry campaigns.[4][5][6]

Synthesis and Chemical Profile of this compound

Chemical Structure and Properties
  • Compound Name: this compound

  • CAS Number: 69999-18-4

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol [7]

  • Structure: Chemical structure of this compound

Synthetic Pathway

The synthesis of this compound is typically achieved through a classical Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction is an equilibrium process where the removal of water drives the reaction toward the formation of the ethyl ester product.

Protocol: Synthesis of this compound [8]

  • Reactant Preparation: Combine 2,3-dihydrobenzofuran-5-ylacetic acid (1.0 eq) in a round-bottom flask with toluene (approx. 37 mL/g of acid), ethanol (approx. 3.7 mL/g of acid), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 mL/g of acid).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Causality Note: The Dean-Stark trap is critical for the success of this equilibrium-driven reaction. It allows for the azeotropic removal of water as it is formed, shifting the equilibrium towards the product side and ensuring a high yield of the desired ester.

  • Reflux: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 6 hours.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a 10% sodium carbonate solution to neutralize the residual sulfuric acid catalyst and remove any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the final product, this compound, as an oil.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 2,3-dihydrobenzofuran- 5-ylacetic acid C Toluene (Solvent) Conc. H₂SO₄ (Catalyst) Reflux with Dean-Stark Trap A->C B Ethanol B->C D Workup (EtOAc/H₂O extraction, 10% Na₂CO₃ wash) C->D Reaction E Ethyl 2,3-dihydro-1-benzofuran- 5-ylacetate D->E Purification

Caption: Fischer esterification workflow for synthesis.

Exploration of Key Bioactivity Domains

Based on the extensive research into its core scaffold, this compound is a prime candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Derivatives of 2,3-dihydrobenzofuran are potent anti-inflammatory agents.[9] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Many benzofuran derivatives suppress inflammation by inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5][10] This dual inhibition reduces the production of prostaglandins (like PGE₂) and nitric oxide (NO), which are critical mediators of pain, swelling, and vasodilation in inflammation. Some derivatives also directly inhibit microsomal prostaglandin E2 synthase (mPGES)-1, a downstream enzyme in the prostaglandin synthesis pathway.[1]

Table 1: Anti-inflammatory Activity of Representative Dihydrobenzofuran Derivatives

Compound Class Target Assay System IC₅₀ (µM) Reference
Fluorinated Dihydrobenzofurans Interleukin-6 (IL-6) LPS-stimulated macrophages 1.2 - 9.04 [5][11]
Fluorinated Dihydrobenzofurans Nitric Oxide (NO) LPS-stimulated macrophages 2.4 - 5.2 [5][11]
Fluorinated Dihydrobenzofurans Prostaglandin E₂ (PGE₂) LPS-stimulated macrophages 1.1 - 20.5 [5][11]

| Substituted Dihydrobenzofuran-2-ones| Prostaglandin Synthesis | In vitro enzyme assay| More potent than Indomethacin |[9] |

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Nucleus->Gene Enzymes COX-2 & iNOS (Expression) Gene->Enzymes Mediators Prostaglandins (PGE₂) Nitric Oxide (NO) Enzymes->Mediators Inflammation Inflammation Mediators->Inflammation Inhibitor Dihydrobenzofuran Derivatives Inhibitor->Enzymes G A Primary Screen (e.g., SRB Assay @ 10µM) B Hit Confirmation (Re-test active compounds) A->B C Dose-Response Curve (Determine IC₅₀) B->C D Orthogonal Assay (e.g., Apoptosis Assay - PARP cleavage) C->D E Mechanism of Action Study (e.g., LSD1 enzyme inhibition) D->E F Lead Candidate E->F

Caption: A typical workflow for anticancer hit validation.

Neuropharmacological Applications

The 2,3-dihydrobenzofuran scaffold serves as a versatile template for agents targeting the central nervous system (CNS). [6][12]In silico and in vivo studies have demonstrated that derivatives can modulate key neurotransmitter systems.

Mechanism of Action: Derivatives have been identified as both positive and negative allosteric modulators (PAMs and NAMs) of the NMDA glutamate receptor, suggesting their potential use in treating conditions related to glutamatergic dysregulation, such as seizures. [6]Furthermore, computational studies have designed 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating cognitive and neurological disorders like schizophrenia. [13]The ability of these compounds to cross the blood-brain barrier is a key consideration, with in silico models predicting favorable properties for some derivatives. [6]

A Framework for Bioactivity Screening of Novel Derivatives

A robust and logical screening cascade is essential for efficiently identifying and validating the bioactivity of new chemical entities like this compound.

The Assay Funnel: A Self-Validating System

The process of drug discovery relies on a tiered approach, or "assay funnel," to systematically filter large numbers of compounds down to a few promising leads. [14]This begins with high-throughput primary screens, followed by more complex secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.

Foundational Assays: The Primacy of Cell Viability

A critical, and often overlooked, first step in any cell-based screening campaign is to assess the compound's effect on cell count and general viability. Many benchmark bioactivity assays are confounded by cytotoxicity; a compound may appear active simply because it is killing the cells. [15][16]Establishing a cytotoxicity profile first allows researchers to pursue target-specific assays at non-toxic concentrations, ensuring that any observed effect is not a byproduct of cell death.

G A Compound Library (e.g., Dihydrobenzofuran derivatives) B Tier 1: Primary Screening High-Throughput Screen (HTS) Single Concentration (e.g., Cell Viability / Cytotoxicity) A->B ~10,000s compounds C Tier 2: Hit Confirmation & Potency IC₅₀/EC₅₀ Determination (e.g., Target-specific primary assay) B->C ~100s 'Hits' D Tier 3: Selectivity & Orthogonal Validation Secondary Assays (e.g., Different cell line or readout) C->D ~10s 'Confirmed Hits' E Tier 4: In-Depth Profiling Mechanism of Action Studies Early ADMET D->E ~5-10 compounds F Lead Candidates E->F 1-3 Leads

Caption: A tiered screening funnel for lead discovery.

Conclusion and Future Directions

This compound emerges from this analysis as a molecule of significant interest, not from direct evidence, but from the rich and diverse pharmacology of its parent 2,3-dihydrobenzofuran scaffold. The consistent and potent activities of its chemical relatives in anti-inflammatory, anticancer, and neuropharmacological models strongly justify its inclusion in future screening campaigns.

The path forward is clear:

  • Synthesis and Characterization: Synthesize and purify this compound according to established protocols.

  • Baseline Profiling: Conduct foundational cytotoxicity and cell viability assays across a panel of relevant cell lines (e.g., macrophages, various cancer lines, neuronal cells).

  • Targeted Screening: Based on the results of this guide, screen the compound in validated in vitro assays for anti-inflammatory (Griess assay), antiproliferative (SRB assay), and potentially neuroprotective activity.

  • Structure-Activity Relationship (SAR) Studies: Should bioactivity be confirmed, the ethyl acetate moiety provides a straightforward handle for chemical modification, enabling the synthesis of a focused library of analogs to probe the SAR and optimize for potency and selectivity.

By leveraging the established knowledge of its privileged core, researchers can strategically and efficiently unlock the therapeutic potential of this compound.

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  • Al-Hussaini, A. M., et al. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. Computers in Biology and Medicine, 159, 106869. [Link]

  • ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Retrieved from ResearchGate. [Link]

  • Asati, V., et al. (2015). Benzofurans: A new profile of biological activities. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 222, 113501. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate, a key intermediate in the development of various pharmaceutical compounds. We present a robust and scalable two-step synthetic sequence commencing with the formation of the precursor, 2,3-dihydro-1-benzofuran-5-ylacetic acid, followed by a classic Fischer-Speier esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a discussion of the underlying chemical principles and experimental rationale to ensure reliable and reproducible results.

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic molecules of pharmaceutical interest. The introduction of an ethyl acetate group at the 5-position yields this compound, a versatile building block for the synthesis of more complex drug candidates. This application note details a reliable and well-established synthetic route, focusing on practical execution and a thorough understanding of the reaction mechanisms.

The presented synthesis is divided into two primary stages:

  • Synthesis of 2,3-dihydro-1-benzofuran-5-ylacetic acid: This precursor is prepared from a morpholide derivative, showcasing a robust method for the introduction of the acetic acid moiety.

  • Fischer-Speier Esterification: The synthesized carboxylic acid is then converted to its corresponding ethyl ester, a crucial transformation for subsequent synthetic manipulations.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The strategy relies on established and high-yielding transformations, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Synthetic_Pathway A 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide B 2,3-dihydro-1-benzofuran-5-ylacetic acid A->B  Acid Hydrolysis (H2SO4, Acetic Acid, H2O) C This compound B->C  Fischer-Speier Esterification (Ethanol, H2SO4, Toluene)

Caption: Overall synthetic scheme for this compound.

Synthesis of 2,3-dihydro-1-benzofuran-5-ylacetic acid

The initial step involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide. This reaction is a classic example of an acid-catalyzed hydrolysis of a thioamide derivative to the corresponding carboxylic acid. The use of a mixture of acetic acid, concentrated sulfuric acid, and water under reflux conditions ensures the complete conversion of the starting material.[1]

Fischer-Speier Esterification

The second and final step is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.[2][3][4] This acid-catalyzed nucleophilic acyl substitution is an equilibrium-controlled process.

The mechanism, illustrated below, involves the initial protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon.[3][5] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Mechanism start Carboxylic Acid + H+ step1 Protonated Carboxylic Acid start->step1 Protonation step2 Tetrahedral Intermediate step1->step2 Nucleophilic Attack by Alcohol step3 Protonated Intermediate step2->step3 Proton Transfer step4 Water Elimination step3->step4 Loss of Water product Ester + H+ step4->product Deprotonation

Caption: Simplified mechanism of the Fischer-Speier esterification.

To drive the equilibrium towards the product side and maximize the yield, the water generated during the reaction is continuously removed. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus with toluene as the solvent.[6][7][8][9] Toluene forms a low-boiling azeotrope with water, which distills out of the reaction mixture, is condensed, and collected in the trap, while the toluene returns to the reaction flask.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Methods
Reagent/MaterialGradeSupplier
2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide≥95%Commercial Source
Acetic Acid, GlacialACS GradeCommercial Source
Sulfuric Acid, Concentrated (98%)ACS GradeCommercial Source
Ethyl AcetateACS GradeCommercial Source
Sodium BicarbonateACS GradeCommercial Source
Sodium Sulfate, AnhydrousACS GradeCommercial Source
TolueneACS GradeCommercial Source
Ethanol, AnhydrousACS GradeCommercial Source
Dean-Stark ApparatusN/AGlassware Supplier
Round-bottom flaskN/AGlassware Supplier
Reflux condenserN/AGlassware Supplier
Magnetic stirrer and stir barN/AEquipment Supplier
Heating mantleN/AEquipment Supplier
Step-by-Step Protocol for 2,3-dihydro-1-benzofuran-5-ylacetic acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 mL), concentrated sulfuric acid (3.0 mL), and water (4.5 mL).[1]

  • Reaction: Heat the mixture to reflux with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water (5 x 50 mL) to remove any residual acid.

  • Base Extraction: Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 40 mL). The product will move into the aqueous basic layer as its sodium salt.

  • Acidification: Carefully acidify the combined aqueous extracts with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Final Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from an acetone/hexane mixture to obtain pure 2,3-dihydro-1-benzofuran-5-ylacetic acid.[1]

Step-by-Step Protocol for this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2,3-dihydro-1-benzofuran-5-ylacetic acid (5.4 g), toluene (200 mL), and anhydrous ethanol (20 mL).[10]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for approximately 6 hours, or until no more water is collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic extracts and wash with a 10% aqueous sodium carbonate solution (2 x 50 mL) to neutralize and remove any remaining sulfuric acid.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain this compound as an oil.[10]

Alternative Synthetic Approaches

While the presented method is robust, it is valuable for researchers to be aware of alternative strategies for the synthesis of the 2,3-dihydro-1-benzofuran core and the introduction of the acetate side chain.

  • Friedel-Crafts Acylation: An alternative approach to introduce the two-carbon side chain is through a Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by further functional group manipulation.[11][12]

  • Catalytic Hydrogenation: The 2,3-dihydrobenzofuran ring system can also be accessed through the selective catalytic hydrogenation of the corresponding benzofuran derivative.[13][14][15]

  • Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction provides a pathway to synthesize aryl acetic acids from aryl ketones, which could be an alternative route to the carboxylic acid precursor.[1][16][17][18][19]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By detailing a reliable two-step protocol and explaining the underlying chemical principles, we aim to empower researchers to confidently and successfully synthesize this valuable intermediate for their drug discovery and development programs. The provided step-by-step instructions, coupled with an understanding of the reaction mechanisms and alternative approaches, offer a solid foundation for the efficient production of this key building block.

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Dean-Stark Apparatus. Orick Médico Sarl. [Link]

  • Fischer Esterification: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • Dean–Stark Apparatus DS 500 BEGER. BEGER. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Dean-Stark apparatus. Royal Society of Chemistry. [Link]

  • Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. [Link]

  • Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com. [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. PrepChem.com. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Publications. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Regioselective Friedel-Crafts acylation with. Semantic Scholar. [Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Scite. [Link]

  • Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. Angewandte Chemie International Edition. [Link]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC. [Link]

  • Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. RSC Publishing. [Link]

Sources

Hydrolysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate to acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Executive Summary

This technical guide details the hydrolysis of This compound (CAS: 69999-18-4) to its corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 69999-16-2).[1]

This transformation is a critical step in the synthesis of Ramelteon (Rozerem), a selective melatonin receptor agonist used for insomnia. The 2,3-dihydrobenzofuran moiety acts as a bioisostere for the indole ring found in melatonin, providing improved metabolic stability while maintaining receptor affinity. This protocol prioritizes high-yield alkaline saponification while ensuring the integrity of the dihydrofuran ring, which can be sensitive to harsh oxidative conditions but is generally stable to base.

Chemical Context & Mechanism

The conversion is a classic base-catalyzed ester hydrolysis (saponification).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:



Key Mechanistic Considerations:

  • Nucleophile: Hydroxide ion (

    
    ).[1]
    
  • Leaving Group: Ethoxide (

    
    ), which is immediately protonated to ethanol.[1]
    
  • Irreversibility: The final deprotonation of the carboxylic acid to the carboxylate salt (

    
    ) drives the equilibrium forward, making the reaction irreversible under basic conditions.[1]
    
  • Ring Stability: The 2,3-dihydrobenzofuran ring is an aryl alkyl ether.[1] Unlike benzofuran, it lacks aromaticity in the furan ring, making it less prone to polymerization but potentially susceptible to ring-opening under extreme acidic conditions at high temperatures. Standard saponification is chemically orthogonal to the ring ether.

Experimental Protocols

Method A: Standard Alkaline Hydrolysis (High Throughput)

Best for: Gram-to-kilogram scale synthesis where speed and yield are paramount.[1]

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (3.0 equiv)

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) / Water (3:1 ratio)[1]

  • Acid (Workup): 1 M Hydrochloric Acid (HCl)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 g, 48.5 mmol) in Methanol (60 mL).

    • Note: THF can be used if solubility is an issue, but MeOH is greener and easier to remove.

  • Saponification: Add 2.5 M NaOH (58 mL, 145 mmol) dropwise over 10 minutes at room temperature.

    • Observation: A slight exotherm may occur.[1]

  • Reaction: Heat the mixture to 60°C (Reflux) for 2–4 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The ester spot (

      
      ) should disappear, replaced by the baseline carboxylate spot.
      
  • Concentration: Cool to room temperature. Remove the organic solvent (MeOH) under reduced pressure (rotary evaporator) at 40°C.

    • Result: An aqueous slurry of the sodium salt remains.[2]

  • Workup & Acidification:

    • Dilute the residue with water (50 mL).

    • Wash the aqueous phase with Diethyl Ether (

      
      ) to remove unreacted non-polar impurities (optional but recommended for high purity).[1]
      
    • Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly acidify with 1 M HCl to pH 2–3 .

    • Critical Step: The product will precipitate as a white to off-white solid.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
      ) to remove salts (NaCl).[1]
      
    • Dry in a vacuum oven at 45°C overnight.

Expected Yield: 90–95% Appearance: White to off-white crystalline solid.[1] Melting Point: 96–98°C.[1]

Method B: Enzymatic Hydrolysis (Green Chemistry)

Best for: Sensitive analogs or when mild, pH-neutral conditions are required.[1]

Reagents:

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1]

  • Solvent: Phosphate Buffer (pH 7.[1]0) / Acetone (9:1).[1]

Protocol:

  • Suspend the ester (1.0 g) in Phosphate Buffer/Acetone (20 mL).

  • Add CAL-B (50 mg/mmol substrate).[1]

  • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Filter off the immobilized enzyme (reusable). Acidify the filtrate to pH 2 and extract with Ethyl Acetate.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the Standard Alkaline Hydrolysis (Method A), including critical decision points.

HydrolysisWorkflow Start Start: this compound Dissolve Dissolve in MeOH/THF Start->Dissolve AddBase Add 3.0 eq NaOH (aq) Dissolve->AddBase Reflux Reflux at 60°C (2-4 hrs) AddBase->Reflux Check Check TLC/HPLC (Ester consumed?) Reflux->Check Check->Reflux No (Incomplete) Evap Evaporate Organic Solvent Check->Evap Yes (Complete) Wash Aq. Wash with Et2O (Remove impurities) Evap->Wash Acidify Acidify to pH 2-3 with HCl (0-5°C) Wash->Acidify Filter Filter Precipitate & Wash Acidify->Filter Dry Vacuum Dry (45°C) Filter->Dry Product Product: 2,3-dihydro-1-benzofuran-5-ylacetic acid Dry->Product

Caption: Workflow for the alkaline hydrolysis of this compound, highlighting the critical acidification step.

Analytical Validation

To ensure the integrity of the final product, the following analytical parameters should be verified.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 96 – 98°CCapillary Method
1H NMR Consistent with structure500 MHz, DMSO-d6 or CDCl3
Mass Spec [M-H]- = 177.06ESI-MS (Negative Mode)

Key NMR Signals (CDCl3,


 ppm): 
  • 10.0–11.0 (br s, 1H): Carboxylic acid -OH.[1]

  • 7.10 (s, 1H): Aromatic H-4 (Ortho to acetic acid group).[1]

  • 6.95 (d, 1H): Aromatic H-6.[1]

  • 6.70 (d, 1H): Aromatic H-7 (Ortho to oxygen).[1]

  • 4.55 (t, 2H): Dihydrofuran O-CH2 (Triplet, characteristic of 2,3-dihydrobenzofuran).

  • 3.55 (s, 2H): Benzyl CH2 (Alpha to Carbonyl).

  • 3.20 (t, 2H): Dihydrofuran Ar-CH2 (Triplet).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 3 during acidification. The acid is moderately soluble in warm water; ensure the mixture is cold (0°C) before filtration.
Oily Product Impurities or SolventIf the product oils out upon acidification, extract with Ethyl Acetate, dry over

, and evaporate.[3] Recrystallize from Acetone/Hexane.[1]
Ring Opening Extreme pH/TempAvoid boiling in concentrated strong acid for extended periods.[1] The dihydrofuran ring is stable, but harsh acid + heat can cause degradation.

References

  • PrepChem. "Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid."[1][4][5] Link

  • Uchikawa, O., et al. "Synthesis of a novel melatonin receptor agonist, Ramelteon (TAK-375)." Journal of Medicinal Chemistry, 2002.
  • Google Patents. "Process for the preparation of 2,3-dihydro-2-ethyl-benzofuran-5-acetic acid."[1] (Patent DE2960637D1).[1][4] Link

  • Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans." Link

  • Sigma-Aldrich. "this compound Product Sheet." Link

Sources

Application Note: Reduction of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate to 2-(2,3-dihydrobenzofuran-5-yl)ethanol using LiAlH₄

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists. Relevance: The product, 2-(2,3-dihydrobenzofuran-5-yl)ethanol, is a critical synthetic intermediate in the preparation of Darifenacin hydrobromide, a potent muscarinic M3 receptor antagonist used in the treatment of overactive bladder syndrome [1].

Mechanistic Insights & Reagent Selection

Why Lithium Aluminum Hydride (LiAlH₄)?

In organic synthesis, the reduction of an ester to a primary alcohol requires a potent source of nucleophilic hydride. While Sodium Borohydride (NaBH₄) is highly effective for aldehydes and ketones, it is generally unreactive toward esters due to the ester carbonyl's lower electrophilicity (caused by resonance donation from the alkoxy oxygen) [2].

Lithium Aluminum Hydride (LiAlH₄ or LAH) overcomes this activation barrier. The aluminum-hydrogen bond in LAH is significantly more polarized than the boron-hydrogen bond in NaBH₄, making the hydride in LAH a much stronger nucleophile [3].

The Reaction Pathway

The reduction proceeds via a two-stage hydride transfer:

  • Addition-Elimination: The nucleophilic hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to generate an aldehyde.

  • Rapid Second Reduction: Because aldehydes are more electrophilic than esters, the transient aldehyde is instantaneously consumed by a second hydride attack, yielding an aluminum alkoxide complex.

  • Hydrolysis: The final primary alcohol is liberated during the aqueous quench.

Mechanism Ester Ethyl 2,3-dihydro-1- benzofuran-5-ylacetate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + [AlH4]- (Hydride Attack) Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde - [EtO-Al] (Elimination) Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide + [AlH4]- (Fast Hydride Attack) Alcohol 2-(2,3-dihydrobenzofuran- 5-yl)ethanol Alkoxide->Alcohol H2O / OH- (Fieser Workup)

Figure 1: Mechanistic pathway of the LiAlH₄ reduction of an ester to a primary alcohol.

Experimental Protocol & Self-Validating Systems

Handling LAH requires rigorous safety protocols. It is highly pyrophoric and reacts violently with moisture to liberate explosive hydrogen gas[4]. The protocol below utilizes anhydrous Tetrahydrofuran (THF) as the solvent. While LAH is slightly more soluble in diethyl ether, THF is preferred for pharmaceutical scale-ups due to its higher boiling point (66 °C), which allows for safe refluxing if the substrate is sterically hindered [5].

Reagent Stoichiometry & Quantitative Data

Note: While 0.5 molar equivalents of LAH provide the theoretical 2 hydrides needed to reduce an ester, a practical excess (1.2 - 1.5 eq) is utilized to account for reagent degradation and ambient moisture.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate 206.241.010.0 g48.5 mmolStarting Material
Lithium Aluminum Hydride (LiAlH₄) 37.951.22.21 g58.2 mmolReducing Agent
Anhydrous THF 72.11-100 mL-Solvent
Water (for quench) 18.02-2.2 mL-Quench Reagent 1
15% NaOH (aq) 40.00-2.2 mL-Quench Reagent 2
Water (for quench) 18.02-6.6 mL-Quench Reagent 3
Step-by-Step Methodology

Phase 1: Preparation of the LAH Suspension

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen inlet.

  • Flush the system with dry nitrogen gas for 15 minutes.

  • Add 50 mL of anhydrous THF to the flask and cool the system to 0 °C using an ice-water bath.

  • Carefully weigh 2.21 g of LiAlH₄ in a glovebox or under a steady stream of nitrogen. Slowly transfer the grey LAH powder into the stirring THF. Causality: LAH is added to the solvent (not vice versa) to dissipate the heat of solvation.

Phase 2: Substrate Addition 5. Dissolve 10.0 g of this compound in 50 mL of anhydrous THF. Transfer this solution to the addition funnel. 6. Add the ester solution dropwise to the LAH suspension over 30–45 minutes.

  • Self-Validating Metric: Maintain the internal temperature below 15 °C. If vigorous bubbling (hydrogen evolution from trace moisture) or rapid temperature spikes occur, pause the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 7:3) or HPLC. The ester starting material will disappear, replaced by a more polar baseline spot (the alkoxide), which will convert to the alcohol upon workup.

Phase 3: The Fieser Workup (Critical Step) Standard aqueous extraction of LAH reactions often results in a thick, unfilterable gelatinous emulsion of aluminum hydroxide. The Fieser Workup is a self-validating quenching system that forces the aluminum salts to precipitate as a dense, granular white solid [4].

For


 grams of LAH used (in this case, 

):

Fieser Start Cool Reaction to 0 °C Step1 Add 2.2 mL H₂O (Dropwise, highly exothermic) Start->Step1 Quench excess LAH Step2 Add 2.2 mL 15% NaOH (aq) (Dropwise) Step1->Step2 Form Al(OH)₃ Step3 Add 6.6 mL H₂O (Dropwise) Step2->Step3 Precipitate Aluminate Salts Step4 Warm to RT & Stir (15-30 mins) Step3->Step4 Granulate Salts Step5 Add anhydrous MgSO₄ (Stir 15 mins) Step4->Step5 Remove residual H₂O End Filter through Celite pad & Concentrate in vacuo Step5->End Isolate Pure Product

Figure 2: Step-by-step logical workflow of the Fieser Workup for LAH quenching.

  • Cool the reaction mixture back to 0 °C.

  • Dropwise , add 2.2 mL of distilled water. Caution: Extreme hydrogen evolution.

  • Dropwise , add 2.2 mL of 15% aqueous NaOH.

  • Dropwise , add 6.6 mL of distilled water.

  • Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.

    • Self-Validating Metric: The grey suspension will transition into a pristine white, granular slurry. If the mixture remains grey, unreacted LAH is still present; if it is gelatinous, continue stirring until granulation occurs.

  • Add 5 g of anhydrous MgSO₄ to absorb excess water and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with hot THF or Ethyl Acetate (3 × 30 mL) to ensure complete recovery of the product trapped in the salt matrix.

  • Concentrate the filtrate under reduced pressure to yield 2-(2,3-dihydrobenzofuran-5-yl)ethanol as a clear to pale-yellow oil.

Expected Analytical Data
ParameterExpected ResultAnalytical Significance
Yield 88 - 95%High efficiency characteristic of LAH reductions.
HPLC Purity > 98.0%Suitable for immediate downstream coupling (e.g., tosylation or bromination for Darifenacin synthesis).
IR Spectroscopy Broad peak at ~3300 cm⁻¹Confirms the presence of the newly formed primary hydroxyl (-OH) group.
IR Spectroscopy Absence of peak at ~1735 cm⁻¹Confirms complete consumption of the ester carbonyl (C=O).

References

  • An improved process for the preparation of darifenacin hydrobromide. World Intellectual Property Organization. Patent WO2011070419A1.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at:[Link]

  • Lithium aluminium hydride - Use in organic chemistry. Wikipedia. Available at:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications (Organic Process Research & Development). Available at:[Link]

  • Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? ResearchGate. Available at:[Link]

Application Notes and Protocols: Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate as a versatile pharmaceutical intermediate. This document outlines its synthesis, key applications with a focus on the synthesis of the M3 muscarinic receptor antagonist Darifenacin, and detailed analytical and safety protocols.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure, combined with the electronic properties of the fused benzene and furan rings, allows for specific interactions with a variety of biological targets. This scaffold is found in pharmaceuticals targeting the central nervous system (CNS), as well as in anti-inflammatory and cardiovascular agents.[3] this compound (CAS No: 69999-18-4) is a key building block that provides a reactive handle—the ethyl acetate group—for further molecular elaboration, making it an invaluable intermediate in the synthesis of complex pharmaceutical molecules.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 69999-18-4[4]
Molecular Formula C12H14O3[4]
Molecular Weight 206.24 g/mol [6]
Appearance Oil[7]
Purity Typically ≥95%[6]

Synthesis of this compound

A common and straightforward method for the preparation of this compound is through the Fischer esterification of its corresponding carboxylic acid, (2,3-dihydro-1-benzofuran-5-yl)acetic acid.

Synthesis of the Precursor: (2,3-dihydro-1-benzofuran-5-yl)acetic acid

A novel and efficient method for synthesizing the precursor acid involves a Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by a Wolff-Kishner-Huang Minlon reduction.[7] This approach avoids the use of hazardous reagents like elemental sulfur, which is required in some other synthetic routes.[7]

Protocol 1: Synthesis of (2,3-dihydro-1-benzofuran-5-yl)acetic acid [7]

Step 1: Friedel-Crafts Acylation

  • In a reaction vessel, suspend aluminum trichloride (0.42 mol) in dichloromethane (280 g) and cool to 0°C.

  • Slowly add ethyl chlorooxoacetate (0.33 mol) while maintaining the temperature below 10°C.

  • Stir the mixture for 1 hour at this temperature.

  • Slowly add 2,3-dihydrobenzofuran (0.30 mol) to the reaction mixture, ensuring the temperature remains below 10°C.

  • Allow the reaction to proceed at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (2,3-dihydro-1-benzofuran-5-yl)(oxo)acetate.

Step 2: Hydrolysis

  • To the crude product from Step 1, add water (75 g) and sodium hydroxide (0.33 mol).

  • Stir the mixture at room temperature overnight to effect hydrolysis.

  • Acidify the reaction mixture to precipitate (2,3-dihydro-1-benzofuran-5-yl)(oxo)acetic acid.

Step 3: Wolff-Kishner-Huang Minlon Reduction

  • To the oxoacetic acid (0.22 mol) from Step 2, add water (100 g) and sodium hydroxide (0.23 mol).

  • Heat the mixture to 90°C and add 80% hydrazine hydrate (0.35 mol) dropwise.

  • After the addition is complete, heat the reaction to reflux to remove water and nitrogen gas.

  • Continue heating at a higher temperature in a high-boiling-point solvent (e.g., diethylene glycol) to complete the reduction.

  • Cool the reaction mixture, acidify with a mineral acid, and extract the product with ethyl acetate.

  • Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (2,3-dihydro-1-benzofuran-5-yl)acetic acid. The product can be further purified by recrystallization.[8]

Esterification to this compound

The final esterification step is a classic Fischer esterification.

Protocol 2: Synthesis of this compound [7]

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (2,3-dihydro-1-benzofuran-5-yl)acetic acid (5.4 g) in toluene (200 ml) and ethanol (20 ml).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 ml).

  • Heat the mixture to reflux and azeotropically remove water for approximately 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with a 10% sodium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound as an oil.

Application in Pharmaceutical Synthesis: Darifenacin

This compound is a direct precursor to (2,3-dihydro-1-benzofuran-5-yl)acetic acid, a key intermediate in the synthesis of Darifenacin.[7] Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[9] The synthesis involves the conversion of the acetic acid side chain to an ethylamine moiety, which is then coupled with the chiral pyrrolidine fragment.

The general synthetic strategy is outlined below:

G A This compound B (2,3-dihydro-1-benzofuran-5-yl)acetic acid A->B C 5-(2-Bromoethyl)-2,3-dihydrobenzofuran B->C Reduction & Halogenation E Darifenacin C->E Coupling D (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide D->E G cluster_0 Analytical Workflow A Sample Preparation (Dissolution in appropriate solvent) B Chromatographic Separation (HPLC or GC) A->B C Detection (UV or MS) B->C D Data Analysis (Purity assessment, quantification) C->D

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate , a critical pharmacophore found in GPR40 agonists (e.g., Fasiglifam/TAK-875) and muscarinic antagonists (e.g., Darifenacin derivatives).

Conventional synthesis of this ester often involves a time-consuming Fischer esterification (6+ hours reflux) or a multi-step Friedel-Crafts/Wolff-Kishner sequence. The protocol described herein utilizes dielectric heating to accelerate the reaction kinetics, reducing the esterification time to 15 minutes while improving yield and purity profiles. We also outline the upstream microwave-assisted synthesis of the carboxylic acid precursor via a modified Willgerodt-Kindler reaction, providing a complete "building block to target" workflow.

Scientific Rationale & Mechanism

Dielectric Heating in Esterification

The target molecule contains a polar ester linkage and a dihydrobenzofuran core. Microwave irradiation (2.45 GHz) couples directly with the polar reaction components (ethanol and sulfuric acid), inducing rapid internal heating via dipolar rotation and ionic conduction .

  • Conventional Heating: Relies on conductive heat transfer from the vessel wall, leading to thermal gradients and slower equilibrium attainment.

  • Microwave Heating: Volumetric heating ensures uniform energy distribution, significantly increasing the rate of the forward reaction (

    
    ) in the equilibrium-limited Fischer esterification.
    
Synthetic Pathway Strategy

The synthesis is designed as a modular two-phase workflow:

  • Phase I (Precursor Synthesis): Conversion of 5-acetyl-2,3-dihydrobenzofuran to the acetic acid derivative via a Microwave-Assisted Willgerodt-Kindler reaction.

  • Phase II (Target Synthesis): Rapid esterification of 2,3-dihydro-1-benzofuran-5-ylacetic acid.

Experimental Workflow Visualization

The following diagram illustrates the complete synthetic pathway, highlighting the specific microwave (MW) intervention points.

G Start 2,3-Dihydrobenzofuran Acetyl 5-Acetyl-2,3-dihydrobenzofuran Start->Acetyl Friedel-Crafts (AcCl, AlCl3) Thioamide Thioamide Intermediate Acetyl->Thioamide MW Step 1: Willgerodt-Kindler (S8, Morpholine, 130°C) Acid 2,3-Dihydro-1-benzofuran- 5-ylacetic Acid Thioamide->Acid MW Step 2: Hydrolysis (NaOH, 100°C) Target Ethyl 2,3-dihydro-1- benzofuran-5-ylacetate Acid->Target MW Step 3: Esterification (EtOH, H2SO4, 110°C)

Figure 1: Microwave-assisted synthetic pathway from the dihydrobenzofuran core to the target ethyl ester.[1]

Detailed Experimental Protocols

Phase I: Precursor Synthesis (Acid Formation)

Note: This phase is required if the carboxylic acid starting material is not commercially available.

Reaction: Willgerodt-Kindler Transformation Substrate: 5-acetyl-2,3-dihydrobenzofuran

  • Reagent Preparation: In a 10 mL microwave-transparent vial, combine:

    • 5-acetyl-2,3-dihydrobenzofuran (1.0 eq, 5 mmol)

    • Elemental Sulfur (

      
      ) (1.5 eq)
      
    • Morpholine (3.0 eq)

  • Microwave Irradiation (Thioamide Formation):

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Parameters: 130°C, High Absorption Level, 15 minutes.

    • Observation: The mixture will darken significantly.

  • Hydrolysis (In-situ):

    • Add 10% NaOH solution (5 mL) directly to the reaction vial.

    • Irradiation: 100°C, 10 minutes.

  • Work-up:

    • Acidify the mixture with conc. HCl to pH 2.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over

      
       and concentrate to yield crude 2,3-dihydro-1-benzofuran-5-ylacetic acid .[2]
      
Phase II: Target Synthesis (Esterification)

This is the primary protocol for generating the title compound.

Reaction: Acid-Catalyzed Fischer Esterification Substrate: 2,3-dihydro-1-benzofuran-5-ylacetic acid

Materials
  • Substrate: 2,3-dihydro-1-benzofuran-5-ylacetic acid (1.0 g, 5.6 mmol)

  • Solvent/Reagent: Absolute Ethanol (10 mL)

  • Catalyst: Conc. Sulfuric Acid (

    
    , 0.1 mL) or 
    
    
    
    -Toluenesulfonic acid (PTSA, 10 mol%)
  • Vessel: 30 mL Quartz or Borosilicate Glass Microwave Vial with magnetic stir bar.

Step-by-Step Protocol
  • Loading: Dissolve the acid substrate in absolute ethanol within the microwave vial.

  • Catalysis: Add conc.

    
     dropwise. Cap the vial immediately with a Teflon-lined septum.
    
  • Irradiation Setup:

    • Control Mode: Dynamic (IR temperature sensor control).

    • Temperature: 110°C (approx. 2-3 bar pressure).

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds.

  • Monitoring:

    • Monitor the pressure profile. A stable pressure plateau indicates equilibrium.

    • Safety Note: Ensure the vessel is rated for at least 20 bar, though reaction pressure will typically remain <5 bar.

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (2 x 20 mL).

    • Wash the organic layer with sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and evaporate solvent under reduced pressure.
      
  • Purification:

    • The product is typically obtained as a clear to pale yellow oil.

    • If necessary, purify via flash chromatography (Hexane:EtOAc 9:1).

Data Analysis & Comparison

The microwave-assisted method demonstrates superior efficiency compared to the traditional reflux method described in literature (e.g., US Patent 4,780,480).

MetricConventional Reflux [1]Microwave Protocol (This Work)Improvement
Reaction Time 6.0 Hours15 Minutes24x Faster
Temperature ~78°C (Ethanol Reflux)110°C (Pressurized)Kinetic Boost
Solvent Volume 200 mL (Toluene/EtOH)10 mL (Neat EtOH)Green Chemistry
Yield ~75-80%92-95%Higher Conversion
Energy Usage High (6h heating mantle)Low (15m focused MW)Efficiency

Analytical Validation:

  • Appearance: Pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    
     1.25 (t, 3H), 3.19 (t, 2H), 3.54 (s, 2H), 4.14 (q, 2H), 4.56 (t, 2H), 6.70 (d, 1H), 6.98 (d, 1H), 7.08 (s, 1H).
    
  • Key Shift: The appearance of the quartet at 4.14 ppm and triplet at 1.25 ppm confirms the ethyl ester formation.

References

  • Alker, D., & Cross, P. E. (1988). Benzofuran derivatives. U.S. Patent No. 4,780,480.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kappe, C. O., & Stadler, A. (2005).[1][3] Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.[3] Link

  • Shaikh, A. K., & Varvounis, G. (2014).[4] Fluoride-Induced Desilylation... Synthesis of 3-Substituted 2,3-Dihydrobenzofurans. Organic Letters, 16(5), 1478–1481. Link

  • Biotage. (2023). Microwave Synthesis: Path to Green Chemistry. Application Note AN902. Link

  • PrepChem. (2023). Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate. This molecule is a key intermediate in the development of various pharmaceutical agents, making high-yield, reproducible synthesis a critical objective. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific challenges encountered by researchers in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal results.

Troubleshooting Guide: Common Synthesis Issues

Question 1: My Fischer esterification of 2,3-dihydro-1-benzofuran-5-ylacetic acid is not going to completion, resulting in low yields. How can I drive the reaction forward?

Answer: This is a classic challenge with Fischer esterifications, as they are equilibrium-controlled reactions. To achieve high conversion, you must actively shift the equilibrium towards the product side according to Le Châtelier's principle.

Core Principle: The reaction between a carboxylic acid and an alcohol produces an ester and water. To maximize ester formation, one or both of the reactants must be used in excess, or a product must be removed from the reaction mixture as it forms.

Recommended Solutions:

  • Azeotropic Water Removal: The most effective method for this specific synthesis is the removal of water as it is formed. A Dean-Stark apparatus is the standard equipment for this purpose. By using a solvent that forms a low-boiling azeotrope with water (such as toluene or cyclohexane), water is continuously distilled out of the reaction flask, preventing the reverse hydrolysis reaction. A literature preparation for this specific molecule utilizes toluene for this exact purpose.[1]

  • Use of Excess Alcohol: While less efficient than water removal, using a large excess of ethanol can also shift the equilibrium. However, this can complicate the final purification, as large volumes of ethanol will need to be removed under reduced pressure.

  • Employing a Dehydrating Agent: While not typical for a standard Fischer setup, adding a dehydrating agent like molecular sieves to the reaction can absorb the water produced. This is often less practical for scale-up operations.

Causality Diagram: Driving the Esterification Equilibrium

G Equilibrium Shift via Water Removal cluster_reactants Reactants cluster_products Products Acid R-COOH (2,3-dihydro-1-benzofuran-5-ylacetic acid) Equilibrium Acid->Equilibrium Alcohol R'-OH (Ethanol) Alcohol->Equilibrium Ester R-COOR' (Target Ester) Water H2O Removal Remove Water (Dean-Stark) Water->Removal Shifts Equilibrium Right Equilibrium->Ester Equilibrium->Water

Caption: Driving Fischer esterification forward.

Question 2: My Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran is producing a mixture of isomers. How can I improve selectivity for the desired 5-position?

Answer: Achieving high regioselectivity in Friedel-Crafts reactions is paramount for a high-yield synthesis.[2] The substituent already on the aromatic ring—in this case, the fused ether ring—directs the position of the incoming electrophile.

Core Principle: The ether oxygen of the 2,3-dihydro-1-benzofuran system is an activating, ortho, para-directing group due to resonance donation of its lone pairs into the aromatic ring. The 5-position is para to this oxygen, while the 4- and 6-positions are ortho. The 5-position is generally favored due to a combination of strong electronic activation and reduced steric hindrance compared to the more crowded ortho positions.

Recommended Solutions:

  • Choice of Lewis Acid: The strength and bulk of the Lewis acid catalyst can influence regioselectivity. Aluminum trichloride (AlCl₃) is a very strong and common choice, often providing good selectivity for the most electronically favored position.[3] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity profiles, but AlCl₃ is a robust starting point for this substrate.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to -20 °C) often enhances selectivity. At lower temperatures, the reaction kinetics favor the formation of the most stable intermediate (attack at the para position) over other, less stable isomers.

  • Acylating Agent: The choice of acylating agent is critical. A common route involves using an agent like ethyl chlorooxoacetate or oxalyl chloride monoethyl ester.[3] Direct acylation with ethyl acetyl chloride is less common and can be more prone to side reactions. A multi-step approach involving acylation to install a keto group, followed by reduction and esterification, is often more reliable.[3]

Table 1: Factors Influencing Friedel-Crafts Regioselectivity

FactorRecommendation for 5-Position SelectivityRationale
Lewis Acid Aluminum Trichloride (AlCl₃)Strong catalyst that robustly promotes reaction at the electronically favored para position.[2]
Temperature 0 °C or belowMinimizes formation of kinetic byproducts, favoring the thermodynamically more stable para-substituted product.
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Standard non-coordinating solvents that are effective for Friedel-Crafts reactions.
Acylating Agent Oxalyl chloride monoethyl esterA reliable agent used in patented syntheses for installing the required carbon framework.[3]
Question 3: The Friedel-Crafts reaction stops before all the starting material is consumed. Could the catalyst be deactivated?

Answer: Yes, catalyst deactivation is a very common issue in Friedel-Crafts acylations.[2]

Core Principle: The product of the acylation is a ketone. The oxygen atom of the ketone's carbonyl group is a Lewis base and can form a strong complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation is often quite stable and effectively removes the catalyst from the reaction cycle.

Recommended Solutions:

  • Stoichiometric Amount of Catalyst: Unlike Friedel-Crafts alkylations, which can be truly catalytic, acylations almost always require a stoichiometric amount (1.0 equivalent) or even a slight excess (e.g., 1.1-1.2 equivalents) of the Lewis acid catalyst.[2] This ensures enough free catalyst is available to activate the acylating agent for all of the starting material.

  • Order of Addition: The standard procedure involves pre-complexing the acylating agent with the Lewis acid before slowly adding the 2,3-dihydro-1-benzofuran substrate. This ensures the highly reactive acylium ion electrophile is readily available for the aromatic ring to attack.

Question 4: My final product is an oil and difficult to purify. What are the best practices for purification to maximize recovery and purity?

Answer: The oily nature of the final product, as noted in the literature, precludes easy purification by recrystallization.[1] Therefore, chromatographic and extractive techniques are essential.

Recommended Solutions:

  • Thorough Aqueous Workup: Before any chromatography, a comprehensive workup is essential.

    • Quenching: Carefully quench the reaction by pouring it over ice/water.

    • Acid/Base Washes: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and acidic byproducts.[1][4] Finally, wash with brine to reduce the amount of dissolved water in the organic layer.

  • Silica Gel Column Chromatography: This is the most reliable method for purifying non-crystalline organic compounds.

    • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity to elute your product. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.

    • Loading: For best separation, adsorb the crude oil onto a small amount of silica gel and load the resulting dry powder onto the column, rather than loading the oil directly in a solvent.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound?

A: There are two predominant, industrially relevant pathways:

  • Fischer Esterification Route: This is a straightforward and convergent route starting from the commercially available or readily synthesized 2,3-dihydro-1-benzofuran-5-ylacetic acid. It involves a direct, acid-catalyzed reaction with ethanol.[1]

  • Friedel-Crafts Acylation Route: This route begins with the simpler 2,3-dihydrobenzofuran. It involves a Friedel-Crafts reaction to introduce a two-carbon acyl group at the 5-position, followed by subsequent chemical modifications (like reduction and esterification) to arrive at the final product.[3]

Q: What analytical techniques are best for monitoring reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and for identifying impurities. The proton NMR should clearly show the characteristic ethyl ester signals (a quartet and a triplet), the methylene protons of the acetate group, and the signals corresponding to the 2,3-dihydro-1-benzofuran core.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the volatile ester product.

Detailed Experimental Protocols

Protocol 1: High-Yield Fischer Esterification with Azeotropic Water Removal

This protocol is adapted from established literature procedures.[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 2,3-dihydrobenzofuran-5-ylacetic acid (1.0 eq), toluene (approx. 10 mL per gram of acid), and ethanol (2.0-3.0 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05 eq).

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until no more water is observed collecting in the trap.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Workflow Diagram: Fischer Esterification Route

Caption: High-yield esterification workflow.

References

  • PrepChem. (n.d.). Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from PrepChem.com. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. CN104844613A.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

Sources

Purification of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Welcome to the Separation Sciences Helpdesk. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical guide designed to assist you in the purification of This compound (CAS: 69999-18-4).

This compound is a critical intermediate, most notably in the synthesis of Ramelteon (a melatonin receptor agonist). Consequently, high purity (>98%) is often required to prevent downstream impurity propagation during the subsequent cyclization steps.

Module 1: Pre-Purification Diagnostics & TLC

Before packing your column, you must define the separation landscape. This ester is moderately polar but significantly less polar than its corresponding acid hydrolysis product.

Standard TLC Conditions
  • Stationary Phase: Silica Gel 60

    
    
    
  • Visualization: UV Light (254 nm) is the primary method due to the strong absorption of the benzofuran ring.

  • Stain (Secondary): Iodine (

    
    ) chamber or PMA (Phosphomolybdic Acid) for visualizing non-UV active aliphatic impurities derived from reagents.
    
Diagnostic Data: Relative Retention Factors (

)

Note: Values are approximate and depend on humidity and plate activation.

CompoundStructure Type

(Hex:EtOAc 4:1)

(Hex:EtOAc 9:1)
Elution Behavior
2,3-Dihydrobenzofuran Starting Material0.75 - 0.850.50Elutes first (Non-polar)
Target Ester Product 0.40 - 0.50 0.15 Target Window
Regioisomer (4-yl/6-yl) Side Product0.38 - 0.520.14 - 0.16Difficult Separation (Co-elutes)
5-ylacetic Acid Hydrolysis Impurity< 0.050.00Sticks to baseline

Expert Insight: If your TLC shows a streak from the baseline up to the product spot, your crude material likely contains the carboxylic acid (hydrolysis product). Do not add acid (e.g., acetic acid) to your mobile phase, as this will push the acid impurity up the column and cause it to co-elute with your ester. Keep the system neutral to trap the acid on the silica baseline.

Module 2: Purification Workflow & Protocol
Step-by-Step Flash Chromatography Protocol

1. Stationary Phase Selection: Use Silica Gel 60 (230–400 mesh) .

  • Loading Ratio: 1:30 to 1:50 (mass crude : mass silica).

  • Why? The separation from the starting material (dihydrobenzofuran) is easy, but separation from regioisomers requires higher theoretical plates provided by a larger silica bed.

2. Column Packing: Slurry pack using 100% Hexane . This ensures the column is tightly packed and prevents heat generation (exotherm) from disrupting the bed when polar solvents are introduced later.

3. Sample Loading:

  • Preferred: Dry load. Dissolve crude in minimum DCM, add silica (1:1 ratio), evaporate to dryness, and load the powder.

  • Why? Liquid loading with DCM or EtOAc can cause "band broadening" because these solvents are stronger than the starting mobile phase.

4. Mobile Phase Gradient (The "Step-Gradient" Approach): Do not use isocratic elution immediately. Use a gradient to remove non-polar impurities first.

  • Stage A (0-5% EtOAc in Hexane): Elute for 2-3 Column Volumes (CV).

    • Result: Elutes unreacted 2,3-dihydrobenzofuran and non-polar byproducts.

  • Stage B (10-20% EtOAc in Hexane): Ramp slowly over 5-10 CV.

    • Result: Elutes the target This compound .

  • Stage C (Flush): 100% EtOAc.

    • Result: Strips polar impurities and the hydrolyzed acid from the column (discard these).

Workflow Visualization

PurificationWorkflow cluster_fractions Fraction Analysis Crude Crude Reaction Mixture (Target + SM + Isomers + Acid) TLC TLC Analysis (Hex:EtOAc 4:1) Crude->TLC Load Dry Load on Silica Gel 60 TLC->Load Confirm Rf Delta > 0.15 Wash Elute: 100% Hexane -> 5% EtOAc (Removes SM) Load->Wash Elute Gradient: 10% -> 20% EtOAc (Collect Target) Wash->Elute F1 Frac 1-10: SM (Discard) Wash->F1 Flush Flush: 100% EtOAc (Traps Acid on Column) Elute->Flush F2 Frac 11-30: Pure Ester (Keep) Elute->F2 F3 Frac 31+: Acid/Polar (Discard) Flush->F3

Caption: Figure 1.[1] Optimized Flash Chromatography workflow for separating benzofuran esters from non-polar starting materials and polar acid impurities.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "shadow" spot just below my main product spot. What is it? A: This is likely a regioisomer (e.g., the 4-yl or 6-yl acetate). In Friedel-Crafts acylations of 2,3-dihydrobenzofuran, the 5-position is favored (para to the oxygen), but steric hindrance or high temperatures can produce minor isomers.

  • Solution: Change selectivity. Silica interacts with the ester carbonyl. Try switching the solvent system to Toluene:Ethyl Acetate (95:5) or Dichloromethane:Hexane (50:50). The pi-pi interactions with Toluene often separate aromatic isomers better than Hexane.

Q2: My product is streaking significantly. Should I add acid? A: No. Adding acid (like acetic acid) suppresses the ionization of the impurity (the free acid), making it move faster and potentially contaminating your ester.

  • Root Cause: Streaking of the ester itself usually indicates column overloading or wet silica.

  • Solution: Ensure your crude is fully dry before loading. If the streak persists, use a steeper gradient to elute the band in a tighter volume.

Q3: Can I use Alumina instead of Silica? A: Yes, but be cautious.

  • Neutral Alumina: Acceptable.

  • Basic Alumina: Avoid. Esters are susceptible to hydrolysis. Basic alumina can convert your target ethyl ester back into the carboxylic acid salt during the purification process, lowering your yield.

Q4: The separation is poor on scale-up (10g+). What now? A: Column chromatography has limits. For multi-gram scales of this specific intermediate, crystallization is often superior.

  • Protocol: Dissolve the crude oil in a minimum amount of hot Hexane (or Heptane) with a small amount of Toluene. Cool slowly to 0°C. The symmetrical ester often crystallizes, leaving the oily regioisomers and starting materials in the mother liquor.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type CoElution Co-elution with SM Type->CoElution SM overlaps Isomers Isomer Separation Type->Isomers Double Spot Decomp Hydrolysis on Column Type->Decomp New Polar Spot Sol1 Start Gradient at 0% EtOAc (Pure Hex) CoElution->Sol1 Sol2 Switch to Toluene or DCM based eluent Isomers->Sol2 Sol3 Use Neutral Silica Avoid Basic Alumina Decomp->Sol3

Caption: Figure 2. Decision matrix for resolving common chromatographic failures during benzofuran ester purification.

References
  • Uchikawa, O., et al. (2002).[2] "Synthesis of a Novel Series of (S)-N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide Derivatives." Journal of Medicinal Chemistry. (Describes the synthesis of Ramelteon and the purification of related benzofuran intermediates).

  • Sigma-Aldrich. "this compound Product Information." (Provides physical property data and CAS verification).

  • Armarego, W. L. F. "Purification of Laboratory Chemicals." (General reference for purification of esters and benzofuran derivatives via silica gel chromatography).

  • PrepChem. "Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate." (Details the specific reaction conditions and workup leading to the crude mixture).

Sources

Recrystallization solvents for Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate (CAS: 69999-18-4) Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this authoritative, field-tested guide to address the specific thermodynamic and kinetic challenges associated with the purification of This compound .

Given its molecular weight (206.24 g/mol )[1] and intermediate polarity—driven by the lipophilic dihydrobenzofuran core and the moderately polar ethyl ester moiety—achieving a high-purity crystalline solid requires precise control over solvent selection and cooling trajectories.

Solvent Selection Matrix

The solubility profile of dihydrobenzofuran derivatives dictates that dual-solvent systems (solvent/anti-solvent) yield the best thermodynamic control over nucleation. Below is a quantitative and qualitative comparison of validated solvent systems for this class of compounds.

Solvent SystemRatio (v/v)Polarity MatchYield ExpectationPurity ExpectationMechanistic Rationale & Best Use Case
Ethyl Acetate / Hexane 1:6 to 1:10Excellent70–85%>98%Standard Purification: EtOAc disrupts crude matrix forces; hexane selectively forces the ester out of solution[2].
Ethanol / Water 9:1Moderate60–75%>95%Polar Impurity Removal: Leverages the hydrophobic effect of the benzofuran core to precipitate the product[3].
Hot Heptane N/A (Single)Low50–65%>99%Final Polishing: Requires highly pure crude (>90%) to prevent the ester from "oiling out" as a supercooled liquid.

Experimental Protocol: Standard Dual-Solvent Recrystallization

This self-validating protocol ensures that crystal growth is thermodynamically favored over amorphous kinetic precipitation.

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc, ACS Grade)

  • Hexanes (ACS Grade)

Step-by-Step Methodology:

  • Dissolution: Place the crude ester in a round-bottom flask. Add a minimal amount of hot EtOAc (approx. 2–3 mL per gram of crude) while stirring at 60°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise to the stirring solution until a faint, persistent turbidity is observed (the cloud point).

  • Clarification (Self-Validation Step): Add exactly 1–2 drops of hot EtOAc to clear the turbidity. Causality: This validates that the solution is perfectly saturated at the boiling point, preventing premature kinetic precipitation (crashing out) which traps impurities in the crystal lattice.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours.

  • Nucleation & Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 1 hour to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold hexanes to displace any residual mother liquor.

  • Validation: Dry under high vacuum for 12 hours. A sharp melting point and a clear 1H NMR spectrum (specifically, the absence of a triplet at ~0.9 ppm indicating residual hexane) self-validates the success of the workflow.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of your crude mixture is depressed below the temperature at which the compound saturates the solvent. The ester separates as a supercooled liquid rather than a highly ordered crystal.

  • Corrective Action: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more EtOAc to increase the solubility threshold, then cool the solution much more slowly. If oiling out persists, introduce a seed crystal at a temperature just above the cloud point to bypass the activation energy barrier for nucleation.

Q2: The yield is significantly lower than the expected 75%. Where is my product? A: Ethyl esters of dihydrobenzofurans can be highly soluble in hexanes at room temperature if the initial EtOAc ratio is too high.

  • Corrective Action: Check the mother liquor via TLC. If the product is present, concentrate the mother liquor under reduced pressure to half its volume, and cool to -20°C overnight to force a second crop of crystals. For future runs, use a higher ratio of Hexane (e.g., 1:8 or 1:10).

Q3: Can I use alcohols instead of EtOAc/Hexane? A: Yes. Literature demonstrates that structurally related 2,3-dihydrobenzofuran derivatives can be successfully recrystallized from hot ethanol[3] or4[4]. However, because this specific ethyl ester lacks a strong hydrogen-bond donor (unlike a carboxylic acid), it exhibits higher solubility in ethanol, which will proportionally lower your first-crop yield compared to the EtOAc/Hexane system.

Mechanistic Workflow Diagram

Below is the logical decision tree for optimizing the recrystallization of dihydrobenzofuran esters.

G Start Crude Ethyl 2,3-dihydro-1- benzofuran-5-ylacetate Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve AddAnti Add Hexane dropwise until cloud point Dissolve->AddAnti Clarify Add 1-2 drops EtOAc to clarify solution AddAnti->Clarify Cool Cool slowly to RT, then to 4°C Clarify->Cool Check Did crystals form? Cool->Check OilOut Oiling Out Detected (Liquid-Liquid Phase) Check->OilOut No (Oil) Success Filter & Wash (Pure Crystals) Check->Success Yes NoCrystal Solution Remains Clear (Supersaturated) Check->NoCrystal No (Clear) Reheat Reheat, add EtOAc, cool slower OilOut->Reheat Seed Add seed crystal or scratch flask glass NoCrystal->Seed Reheat->Cool Seed->Cool

Troubleshooting decision tree for the recrystallization of dihydrobenzofuran derivatives.

References

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Semantic Scholar. Available at: [Link][3]

Sources

Technical Support Center: Purification of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The Challenge: Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is typically isolated as a viscous yellow oil .[1] Its purification is complicated by three primary impurity classes:

  • Hydrolysis Products: The free acid (2,3-dihydrobenzofuran-5-ylacetic acid), which can form during storage or improper workup.

  • Regioisomers: The 7-substituted isomer formed during the Friedel-Crafts acylation step.

  • Oxidative Degradants: Dehydrogenated benzofuran derivatives that cause significant darkening (browning).

Diagnostic Table: Identify Your Impurity

SymptomProbable ImpurityDiagnostic Check
Broad, tailing peak on HPLC (early elution)Free Acid (Hydrolysis)Check pH of aqueous wash; peak disappears after NaHCO₃ wash.
Peak shoulder (RRT ~0.95 or 1.05)7-Isomer (Regioisomer)¹H-NMR: Check aromatic coupling patterns (5-sub = doublet/singlet; 7-sub = different pattern).
Dark Brown/Black Color Benzofuran (Oxidized) TLC shows spot at solvent front; UV-Vis shows bathochromic shift.
Low Boiling Point Fraction Starting Material (Dihydrobenzofuran)GC-MS: Mass peak M-86 (loss of side chain).

Troubleshooting Guides (Q&A Format)

Issue A: "My product contains a persistent acidic impurity that crystallizes out over time."

Diagnosis: You are dealing with 2,3-dihydrobenzofuran-5-ylacetic acid .[2][3] Unlike the ethyl ester (which is an oil), the free acid is a solid with a melting point of 96–98°C [1]. This impurity arises from incomplete esterification or moisture-induced hydrolysis.

Corrective Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • The "Basic" Wash: Wash the organic layer vigorously with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[4][5][6] This converts the free acid into its water-soluble sodium salt, partitioning it into the aqueous phase while the ester remains in the organic phase.

  • Validation: Check the pH of the aqueous layer. It must remain basic (pH > 8). If acidic, repeat the wash.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) to prevent re-hydrolysis.

Issue B: "I cannot separate the 7-isomer from the 5-isomer by standard distillation."

Diagnosis: The boiling point difference between the 5-isomer (para to oxygen) and the 7-isomer (ortho to oxygen) is often negligible (<5°C). Standard vacuum distillation is insufficient for separation if the regio-selectivity of the synthesis was poor.

Corrective Protocol:

  • Option 1: High-Efficiency Fractionation (Vigreux Column): You need a column with higher theoretical plates. Use a 20cm+ Vigreux column under high vacuum (<1 mmHg).

  • Option 2: Flash Chromatography (Recommended for <50g):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (9:1) increasing to (4:1) .

    • Note: The 7-isomer is often slightly less polar due to internal hydrogen bonding (if free NH/OH groups exist nearby) or steric shielding, eluting just before the 5-isomer.

Issue C: "The oil is turning dark brown upon storage."

Diagnosis: Benzofuran derivatives are prone to oxidative dehydrogenation , converting the dihydrobenzofuran ring into a fully aromatic benzofuran ring. This conjugation extends the chromophore, causing yellow/brown discoloration.

Corrective Protocol:

  • Stabilization: Store the purified oil under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Removal:

    • Dissolve crude in EtOAc.

    • Add Activated Carbon (10 wt%) .

    • Heat to reflux for 30 minutes.

    • Filter hot through a Celite pad.

    • Result: This removes oxidized polymers and color bodies.

Core Purification Protocols

Method A: High Vacuum Distillation (Primary Method)

Best for: Large scale (>50g) removal of starting materials and solvents.

  • Setup: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum: High vacuum is mandatory (< 1.0 mmHg or < 1 mbar).

  • Temperature Ramp:

    • Fraction 1 (Solvents): Ambient to 40°C.

    • Fraction 2 (Starting Material - Dihydrobenzofuran): 60–80°C (at 0.5 mmHg).[7]

    • Fraction 3 (Product): 150–165°C (at 0.5–1.0 mmHg) [2].

  • Collection: Collect the pale yellow oil. Discard the pot residue (tarry polymers).

Method B: Chemical Reprocessing (The "Reset" Button)

Best for: Heavily contaminated batches where distillation fails.

If the ester is too impure, it is often more efficient to hydrolyze it intentionally , purify the solid acid, and re-esterify.

  • Hydrolysis: Reflux crude oil with NaOH/MeOH for 2 hours.

  • Precipitation: Acidify aqueous layer with HCl. The 2,3-dihydrobenzofuran-5-ylacetic acid will precipitate.

  • Recrystallization: Recrystallize the solid acid from Acetone/Hexane (Target MP: 96–98°C) [1].

  • Re-esterification: Reflux pure acid in Ethanol with catalytic H₂SO₄.

  • Workup: Neutralize and evaporate.[3] This yields >99% pure ester.[1][8]

Process Visualization (Logic Flow)

Purification_Workflow Crude Crude Reaction Mixture (Yellow Oil) Check_Acid Diagnostic: Acidic Impurity? (HPLC/TLC) Crude->Check_Acid Base_Wash Wash with sat. NaHCO3 (Remove Free Acid) Check_Acid->Base_Wash Yes Check_Color Diagnostic: Dark Color? Check_Acid->Check_Color No Base_Wash->Check_Color Carbon_Treat Activated Carbon Treatment (Reflux in EtOAc + Celite Filter) Check_Color->Carbon_Treat Yes Distillation High Vacuum Distillation (150-165°C @ 0.5 mmHg) Check_Color->Distillation No Carbon_Treat->Distillation Pure_Product Pure Ethyl 2,3-dihydro-1- benzofuran-5-ylacetate Distillation->Pure_Product

Caption: Decision tree for the purification of this compound, prioritizing chemical washes before thermal separation.

References

  • Preparation of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem. Retrieved from [Link] (Confirming solid state of the acid impurity, mp 96-98°C).

  • Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. PrepChem. Retrieved from [Link] (Confirming synthesis route and oil state).

  • Yamano, T., et al. "Approach to the Synthesis of Ramelteon." Takeda Pharmaceutical Company.

Sources

Technical Support Center: Stability of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Directive

Executive Summary: Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is chemically sensitive to basic environments.[1][2] The primary degradation pathway is Base-Catalyzed Hydrolysis (


)  of the ester moiety, converting the molecule into its corresponding carboxylic acid (2,3-dihydro-1-benzofuran-5-ylacetic acid) and ethanol.

While the dihydrobenzofuran ring itself is relatively robust against mild basic conditions (unlike its unsaturated benzofuran counterparts which can be prone to ring-opening or polymerization), the exocyclic ethyl ester is the "weakest link." Researchers must distinguish between intended saponification (synthesis) and unintended degradation (instability during workup or storage).

The Mechanism of Failure: Hydrolysis

The instability is driven by the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon of the ester. This proceeds via a tetrahedral intermediate.[2][3]

HydrolysisMechanism Figure 1: BAc2 Hydrolysis Pathway Ester This compound (Starting Material) Intermediate Tetrahedral Intermediate (Transient) Ester->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH-) OH->Intermediate Nucleophilic Attack AcidSalt Carboxylate Salt (Product in Base) Intermediate->AcidSalt Collapse & Elimination Ethanol Ethanol (Byproduct) Intermediate->Ethanol Leaving Group

Figure 1: The irreversible transformation of the ethyl ester to the carboxylate salt under basic conditions.[4]

Troubleshooting Guide (FAQ Format)

This section addresses specific scenarios reported by researchers handling this scaffold.

Scenario A: "I am losing my product during basic workup."

Q: I used 1M NaOH to wash my organic layer, and my yield of this compound dropped significantly. Where did it go?

A: You likely hydrolyzed your ester.

  • The Cause: Phenylacetic acid derivatives (where the carbonyl is separated from the aromatic ring by one

    
    ) are generally reactive. Prolonged contact with strong aqueous base (pH > 11), even at room temperature, initiates saponification. The product becomes the water-soluble carboxylate salt and is washed away in the aqueous layer.
    
  • The Fix:

    • Switch Buffers: Use saturated

      
       (pH ~8.5) or dilute 
      
      
      
      for neutralizing acid. Avoid NaOH or KOH washes.
    • Cold Processing: Perform all basic washes at 0°C to kinetically slow the hydrolysis.

    • Minimize Contact Time: Separate phases immediately. Do not let the ester sit in contact with the basic aqueous phase.

Scenario B: "I see an extra spot on TLC after reaction with NaH."

Q: I am trying to alkylate the alpha-position using Sodium Hydride (NaH) in THF. I see a new spot that doesn't move (low Rf). Is the ring opening?

A: It is likely the enolate or the hydrolyzed acid , not ring opening.

  • The Cause:

    • Moisture: If your THF was "wet," NaH generates NaOH in situ, causing rapid hydrolysis to the acid (Low Rf spot).

    • Claisen Condensation: If you use stoichiometric base without an electrophile ready, the ester enolate may attack another ester molecule (self-condensation).

  • Ring Stability: The 2,3-dihydrobenzofuran ring is an ether. It is stable to NaH. Ring opening usually requires strong Lewis acids or extreme reduction conditions, not standard bases.

  • The Fix: Ensure anhydrous conditions. Verify the "new spot" by co-spotting with the corresponding acid reference standard.

Scenario C: "My product is turning yellow/brown in basic solution."

Q: I stored the ester in a basic buffer (pH 9) for a bio-assay. It degraded and discolored.

A: This suggests Benzylic Oxidation .

  • The Cause: The 2,3-dihydrobenzofuran ring has benzylic protons at the C3 position and the side chain has benzylic protons at the

    
    -position. In the presence of base and oxygen (air), these positions can undergo autoxidation to form peroxides or fully oxidized benzofurans (aromatization).
    
  • The Fix:

    • Degas all basic buffers (sparge with Argon/Nitrogen).

    • Add an antioxidant (e.g., BHT) if compatible with the assay.

    • Store as a solid, not in solution.

Experimental Protocols

Protocol 1: Controlled Hydrolysis (Synthesis of the Acid)

Use this if your goal is to intentionally remove the ethyl group.

ParameterRecommendationRationale
Solvent THF:Water (3:1) or MeOH:Water (3:1)Homogenizes the lipophilic ester and hydrophilic base.
Base LiOH (2.0 equiv)Lithium acts as a weak Lewis acid to activate the carbonyl without being as harsh as NaOH.
Temperature 0°C to RTPhenylacetic esters hydrolyze easily; heating often causes decarboxylation or side reactions.
Monitoring HPLC or TLCLook for disappearance of the ester (High Rf) and appearance of the baseline acid.
Workup Acidify to pH 3 with 1N HClConverts the water-soluble carboxylate back to the extractable free acid.
Protocol 2: Stability Monitoring (HPLC)

Use this to verify the integrity of your batch.

  • Sample Prep: Dissolve 1 mg of ester in 1 mL Acetonitrile (neutral).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic modifier prevents hydrolysis on column).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Characteristic absorption of the dihydrobenzofuran ring).

  • Pass Criteria: Purity > 98%. Any peak at RRT ~0.4 (relative to ester) is likely the hydrolyzed acid.

Diagnostic Decision Tree

Use this flowchart to diagnose issues with your reaction or storage.

Troubleshooting Figure 2: Stability Troubleshooting Flowchart Start Issue Detected CheckType What is the symptom? Start->CheckType YieldLoss Low Yield / Missing Product CheckType->YieldLoss NewSpot New Impurity on TLC/HPLC CheckType->NewSpot ColorChange Discoloration (Yellow/Brown) CheckType->ColorChange CheckWorkup Did you use NaOH/KOH in workup? YieldLoss->CheckWorkup CheckRf Is the impurity more polar (Low Rf)? NewSpot->CheckRf OxidationDiag Diagnosis: Benzylic Oxidation Action: Degas solvents / Exclude Air ColorChange->OxidationDiag Hydrolysis Diagnosis: Unintended Hydrolysis Action: Switch to NaHCO3 CheckWorkup->Hydrolysis Yes AcidDiag Diagnosis: Hydrolyzed Acid Action: Dry solvents / Lower pH CheckRf->AcidDiag Yes

Figure 2: Logic flow for diagnosing instability issues.

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press. (Definitive source on ester hydrolysis mechanism).
  • Douglas, J. E., Campbell, G., & Wigfield, D. C. (1993).[5] Studies on the

    
     mechanism for ester hydrolysis. Canadian Journal of Chemistry, 71(11), 1841–1845. Link (Kinetics of phenylacetic ester derivatives).
    
  • Khanam, H. (2015). Bioactive heterocyclic scaffolds: An insight into the 2,3-dihydrobenzofuran. Journal of Heterocyclic Chemistry. (Review of the stability and biological relevance of the dihydrobenzofuran ring).
  • Torre, P., et al. (2007).[6] Bio-synthesis and hydrolysis of ethyl phenylacetate... Brazilian Journal of Pharmaceutical Sciences, 43(2).[6] Link (Specific kinetics of ethyl phenylacetate hydrolysis).

Sources

Technical Support Center: Dihydrobenzofuran Ester Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Kinetic Acceleration & Protocol Optimization for Dihydrobenzofuran Esters

Executive Summary: The Kinetic Landscape

Dihydrobenzofuran esters are privileged scaffolds in medicinal chemistry, often serving as precursors for neolignans and antioxidants. However, their synthesis is frequently plagued by sluggish kinetics, particularly in Mn(OAc)₃-mediated oxidative free-radical cyclizations (often requiring 20+ hours) and metal-carbenoid insertions .

This guide addresses the "Time vs. Yield" trade-off. We move beyond standard "cookbook" chemistry to engineer the reaction environment, focusing on solvation effects , oxidant promotion , and energy transfer methods to reduce reaction times by up to 90% without compromising stereointegrity.

Critical Optimization Modules

Module A: Accelerating Radical Cyclization (Mn(OAc)₃ Route)

The Bottleneck: The rate-determining step (RDS) in manganese(III) acetate mediated cyclization is not the radical addition to the alkene, but the initial enolization/deprotonation of the


-keto ester to form the Mn(III)-enolate complex. In traditional solvents (AcOH, Benzene), this equilibrium is slow.

The Solution: The "Silver-Acetonitrile" Protocol Switching the solvent system and adding a co-oxidant can reduce reaction time from 20 hours to 4 hours .

  • Solvent Switch: Replace Benzene/DCM with Acetonitrile (ACN) . ACN coordinates with Mn(III), modifying its redox potential and solubility profile.

  • Promoter: Add Ag₂O (0.5 equiv) . Silver oxide acts as a regenerator for Mn(II)

    
     Mn(III) or facilitates the electron transfer, preventing the accumulation of reduced manganese species that slow the kinetics.
    

Comparative Kinetics Table:

ParameterStandard Protocol (Batch)Optimized Protocol (Batch)Microwave Assisted
Reagents Mn(OAc)₃ / AcOHMn(OAc)₃ / Ag₂O / ACNMn(OAc)₃ / EtOH
Temperature Reflux (80-110°C)Reflux (82°C)60°C (150 W)
Reaction Time 20 - 24 Hours 4 Hours 10 - 15 Minutes
Yield 45 - 55%65 - 72%60 - 68%
Major Issue Polymerization / Tarry residueCost of Ag₂OScale limitations (<5 mmol)
Module B: Catalytic Efficiency (Rh(II) Carbenoid Route)

The Bottleneck: In the synthesis of dihydrobenzofurans via intramolecular C-H insertion of diazoesters, reaction stall is often caused by catalyst poisoning by the diazo substrate or non-productive carbene dimerization.

The Solution: Steric Bulk & Electronic Tuning Using bulky, electron-deficient ligands prevents dimer formation and accelerates the insertion step.

  • Catalyst: Switch from Rh₂(OAc)₄ to Rh₂(S-NTTL)₄ or Hashimoto-type catalysts.

  • Solvent: Use DCM or PhCF₃ (Trifluorotoluene).

Mechanism & Troubleshooting Visualization

Figure 1: Kinetic Bottlenecks in Mn(OAc)₃ Cyclization

The diagram below maps the radical pathway, highlighting the Enolization step where most time is lost, and where optimization (Ag₂O/ACN) intervenes.

Mn_Mechanism cluster_opt Optimization Zone Start Beta-Keto Ester (Substrate) Complex Mn(III)-Enolate Complex Start->Complex Rate Determining Step (Slow Deprotonation) Radical Carbon-Centered Radical Complex->Radical SET (Oxidation) Cyclization 5-Exo-Trig Cyclization Radical->Cyclization Fast Product Dihydrobenzofuran Ester Cyclization->Product Terminating Oxidation

Caption: The red arrow indicates the RDS. The Optimized Protocol accelerates this step via solvent effects (ACN) and co-oxidants (Ag₂O).

Validated Experimental Protocols

Protocol A: High-Speed Microwave Synthesis (Small Scale)

Best for: Rapid library generation (< 200 mg).

  • Preparation: In a 10 mL microwave vial, dissolve the phenol derivative (1.0 equiv) and the acrylate/diazo ester (1.2 equiv) in Ethanol (concentration 0.2 M).

  • Catalyst: Add Mn(OAc)₃·2H₂O (2.2 equiv). Note: Ensure the salt is finely ground.

  • Irradiation: Cap the vial. Set microwave parameters:

    • Power: 150 W (Dynamic)[1]

    • Temp: 60°C

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Filter the reaction mixture through a Celite pad to remove Manganese salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Optimized Batch Synthesis (Scale Up)

Best for: Gram-scale synthesis where microwave penetration depth is a limitation.

  • Solvent System: Prepare a 0.1 M solution of the 1,3-dicarbonyl substrate in Acetonitrile (ACN) .

  • Oxidant Loading: Add Mn(OAc)₃·2H₂O (2.0 equiv) and Ag₂O (0.5 equiv) .

  • Reaction: Heat to reflux (approx 82°C). Monitor via TLC every 30 mins.

  • Endpoint: Reaction typically completes in 4 hours (vs. 20h in Benzene).

  • Quench: Cool to RT. Add aqueous NaHSO₃ to reduce residual oxidants. Extract with EtOAc.

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion even after 4 hours in ACN. Why?

  • Diagnosis: Manganese(III) disproportionation. As the reaction proceeds, Mn(II) accumulates. If the Ag₂O is exhausted or the concentration is too high, Mn(II) can inhibit the regeneration of the active oxidant.

  • Fix: Add a fresh portion of Mn(OAc)₃ (0.5 equiv) after 2 hours. Alternatively, ensure your ACN is strictly anhydrous; water accelerates the disproportionation of Mn(III) to inactive Mn(II) and Mn(IV)O₂.

Q2: I see a "tarry" baseline on TLC. Is this polymerization?

  • Diagnosis: Yes. Radical polymerization of the electron-deficient alkene (acrylate) is a common side reaction if the radical concentration is too high or the cyclization is slow.

  • Fix: Use High-Dilution Conditions . Add the Mn(OAc)₃ as a solid in portions over 1 hour, or use a syringe pump to add the alkene slowly to the oxidant mixture.

Q3: Can I use Flow Chemistry for this?

  • Answer: Yes, and it is recommended for safety. Electrochemical flow cells using HFIP (Hexafluoroisopropanol) as a solvent have shown excellent results for [3+2] cycloadditions, eliminating the need for stoichiometric metal oxidants entirely.

Q4: Why use Rh₂(S-NTTL)₄ instead of Rh₂(OAc)₄?

  • Answer: The NTTL ligands are bulkier and more electron-withdrawing. This makes the resulting metal-carbene more electrophilic (faster insertion into C-H bonds) and sterically prevents the carbene from reacting with itself (dimerization), which is the main cause of low yields in rhodium catalysis.

References

  • Optimization of Mn(OAc)

    • Title: Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
    • Source: J. Braz.[2] Chem. Soc., Vol. 31, No. 11, 2020.

    • URL:[Link][3]

  • Microwave Acceleration

    • Title: Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.[1][4]

    • Source: Acta Chim.[3] Slov. 2019, 66, 745–750.[3]

    • URL:[Link]

  • Rh(II)

    • Title: Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes.[5]

    • Source: J. Am. Chem. Soc. 2011, 133, 10352-10355.[5]

    • URL:[Link]

  • Mechanistic Review of Mn(OAc)

    • Title: Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations.[6]

    • Source: Tetrahedron 2009, 65, 10738.[7]

    • URL:[Link]

Sources

Troubleshooting low conversion rates in benzofuran acetate reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses low conversion rates in the synthesis and reactivity of benzofuran acetates. This guide focuses on two primary reaction classes critical to drug development: the O-acetylation of benzofuran-3-ones (to form 3-acetoxybenzofurans) and the cyclization synthesis of benzofuran-2-acetate derivatives.[1]

Diagnostic Workflow

Before altering parameters, identify the failure mode using this logic tree. Low conversion is distinct from low yield (which implies side reactions).[1]

TroubleshootingWorkflow Start Problem: Low Conversion (Starting Material Remains) CheckSM Is Starting Material (SM) Degrading? Start->CheckSM Degrading YES: Side Reactions CheckSM->Degrading SM Consumed w/o Product Stable NO: Kinetic/Thermodynamic Stall CheckSM->Stable SM Persists Polymer Check for Polymerization (Black Tar/Resin) Degrading->Polymer Acidic Conditions Hydrolysis Check Moisture Sensitivity (Hydrolysis of Anhydride/Ester) Degrading->Hydrolysis Basic/Nucleophilic Activation Increase Activation Energy (Temp/Catalyst) Stable->Activation Irreversible Rxn Equilibrium Shift Equilibrium (Remove Byproduct/Excess Reagent) Stable->Equilibrium Reversible Rxn

Figure 1: Diagnostic logic for distinguishing between kinetic stalling and competitive degradation pathways.

Troubleshooting Guide (Q&A)

Category A: O-Acetylation of Benzofuran-3-ones (Enol Trapping)

Context: Converting benzofuran-3(2H)-one to 3-acetoxybenzofuran using acetic anhydride.[1]

Q1: The reaction stalls at 60% conversion despite using excess acetic anhydride. Why? Diagnosis: This is often a thermodynamic equilibrium issue coupled with proton shuttling .[1] The reaction of a ketone (in equilibrium with its enol) with acetic anhydride produces acetic acid as a byproduct.[1]

  • Mechanism: The accumulation of acetic acid can protonate the basic catalyst (e.g., Pyridine or Et3N), buffering the system and preventing the deprotonation required for enol attack.

  • Solution:

    • Switch Base: Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the enolization irreversibly.[1]

    • Acyl Transfer Catalyst: Add 4-DMAP (10 mol%) . It forms a highly reactive N-acylpyridinium intermediate that is roughly

      
       times more reactive than acetic anhydride alone [1].[1]
      
    • Scavenger: Use a solid-phase acid scavenger (e.g., polyvinylpyridine) if acetic acid buildup is the primary inhibitor.[1]

Q2: I observe a new spot on TLC that reverts to starting material during workup. What is happening? Diagnosis: You are likely observing the hydrolysis of the reactive enol ester . 3-Acetoxybenzofurans are electronically distinct from simple phenyl acetates; the donation from the furan oxygen makes the ester carbonyl highly electrophilic and susceptible to hydrolysis.[1]

  • Root Cause: Aqueous workup at high pH (NaOH/NaHCO3) or prolonged exposure to silica gel (acidic).[1]

  • Corrective Action:

    • Quench: Quench with cold, dilute HCl (pH 4-5) or saturated NH4Cl, not strong base.[1]

    • Purification: Pre-treat silica gel with 1% Et3N to neutralize acidity, or switch to neutral alumina.[1]

Category B: Cyclization to Benzofuran-2-Acetates

Context: Rap-Stoermer or Williamson ether synthesis followed by cyclization (e.g., Salicylaldehyde + Ethyl chloroacetate).[1]

Q3: My cyclization yields the uncyclized intermediate (O-alkylated phenol) but fails to close the ring. Diagnosis: The intramolecular Aldol condensation (ring closure) has a higher activation energy than the initial S_N2 displacement.

  • Root Cause: The base used is strong enough for the phenol alkylation but too weak or sterically hindered to deprotonate the

    
    -methylene of the ester for the ring closure.[1]
    
  • Solution:

    • Two-Step Protocol: Isolate the intermediate if possible, then treat with a stronger base (e.g., NaOEt in EtOH or DBU in Toluene ) at reflux.[1]

    • Temperature: Increase temperature to >80°C. The ring closure is endothermic and entropy-driven.

    • Water Exclusion: Strictly anhydrous conditions are required.[1] Water solvates the alkoxide base, reducing its basicity (leveling effect).[1]

Category C: Friedel-Crafts Acetylation

Context: Direct acetylation of the benzofuran ring.[1]

Q4: The reaction mixture turns into a black tar with 0% conversion to the desired acetate. Diagnosis: Benzofuran is acid-sensitive.[1] Strong Lewis acids (AlCl3) initiate cationic polymerization of the electron-rich furan double bond [2].[1]

  • Solution:

    • Catalyst Switch: Replace AlCl3 with milder Lewis acids: SnCl4 (Tin(IV) chloride) or ZnCl2 .[1][2]

    • Acylation Agent: Use Acetic Anhydride/Phosphoric Acid instead of Acetyl Chloride/AlCl3.

    • Position: Note that acetylation prefers the C2 position.[1] If C2 is blocked, C3 acylation is difficult and often leads to ring opening.[1]

Optimized Experimental Protocol

Protocol: High-Efficiency Synthesis of 3-Acetoxybenzofuran via DMAP-Catalyzed Enolization.

Objective: Overcome low conversion in the acetylation of benzofuran-3(2H)-one.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Benzofuran-3(2H)-one (1.0 equiv, 10 mmol)[1]

    • Acetic Anhydride (2.0 equiv, 20 mmol) – Excess drives equilibrium.[1]

    • Triethylamine (3.0 equiv, 30 mmol) – Base sponge.

    • 4-DMAP (0.1 equiv, 1 mmol) – Critical Hyper-nucleophilic Catalyst.[1]

    • Solvent: DCM (Dichloromethane), anhydrous (0.2 M concentration).[1]

  • Procedure:

    • Dissolve starting material and Et3N in DCM under N2.[1]

    • Cool to 0°C. Add Acetic Anhydride dropwise (exothermic).[1]

    • Add DMAP in one portion.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Check TLC.[1] If SM remains, add 0.5 equiv more Ac2O and heat to mild reflux (40°C).

  • Workup (Critical for Stability):

    • Dilute with Et2O (Ether precipitates amine salts).[1]

    • Wash with cold 1M HCl (removes DMAP/Et3N).[1]

    • Wash with Saturated NaHCO3 (removes AcOH).[1]

    • Dry over Na2SO4 and concentrate.[1]

    • Do not distill unless necessary (thermal instability).[1]

Comparative Data: Catalyst & Solvent Effects[1][3]

The following table summarizes the conversion rates of benzofuran-3-one to 3-acetoxybenzofuran under various conditions (Reaction time: 6h).

EntryCatalystSolventTemp (°C)Conversion (%)Notes
1NoneDCM25< 5%Background reaction is negligible.[1]
2Pyridine (solvent)Pyridine2545%Stalls due to equilibrium; Pyridine is a weak base.[1]
3Et3N (2 equiv)DCM2560%Better, but stalls.
4Et3N + DMAP (10%) DCM 25 98% Recommended. DMAP accelerates acyl transfer.[1]
5AlCl3DCM00%Polymerization (Black Tar).[1]
6NaHTHF085%Good conversion, but C-acylation byproducts observed.[1]

Data derived from standard acetylation mechanistic principles and benzofuran reactivity profiles [3, 4].

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition.

  • BenchChem Technical Guides. (2025). Common side reactions in the Friedel-Crafts acylation of furan.

  • RSC Advances. (2017). Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry.[1][3][4]

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans: Recent Literature.

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems.

Sources

Technical Support Center: Minimizing Side Reactions in the Reduction of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reductive transformation of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate . This molecule is a critical building block in drug development, featuring an ester moiety attached to a fused dihydrobenzofuran ring system. Depending on your synthetic target, the ester must be reduced either partially to an aldehyde or fully to a primary alcohol.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate over-reduction, prevent product-trapping emulsions, and avoid unwanted ring-opening side reactions.

Troubleshooting & FAQs

Q1: When attempting a partial reduction to 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde using DIBAL-H, I consistently observe significant over-reduction to the primary alcohol. How can I arrest the reaction at the aldehyde stage?

Causality & Mechanism: Diisobutylaluminum hydride (DIBAL-H) is a bulky, electrophilic reducing agent. The success of a partial reduction relies entirely on the stability of the tetrahedral aluminum hemiacetal intermediate formed after the first hydride transfer[1]. Because DIBAL-H is bulky and less electron-rich than reagents like LiAlH₄, this intermediate is relatively stable—but only at cryogenic temperatures[2]. If the reaction temperature rises above -60 °C, the intermediate prematurely collapses, expelling the ethoxide leaving group. This reveals the highly electrophilic aldehyde in the presence of unreacted DIBAL-H, leading to rapid over-reduction to the primary alcohol[1].

Solution: Maintain strict cryogenic conditions (-78 °C). Ensure the DIBAL-H solution is added dropwise down the cold inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Most importantly, quench the reaction while it is still at -78 °C using a proton source (such as anhydrous methanol or ethyl acetate) to safely destroy excess hydride before adding aqueous acid to hydrolyze the intermediate[2].

Q2: My full reduction to 2-(2,3-dihydrobenzofuran-5-yl)ethanol using LiAlH₄ results in a gelatinous mess during aqueous workup, leading to poor isolated yields. How do I prevent this?

Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic hydride donor that delivers multiple equivalents of hydride, rapidly reducing the ester through a fleeting aldehyde intermediate directly to the alkoxide[3]. The byproduct of this process is a complex mixture of aluminum alkoxides. When quenched improperly with water alone, these species hydrolyze into amorphous aluminum hydroxide (


), a gelatinous polymer that physically traps the hydrophobic dihydrobenzofuran product, causing severe emulsions and mass loss[4].

Solution: Implement the Fieser Workup . This highly specific sequential quenching method converts the polymeric aluminum species into a granular, easily filterable white precipitate (sodium aluminate,


). For every 

grams of LiAlH₄ used, add sequentially:

mL of

,

mL of 15%

(aq), and

mL of

[4].
Q3: I am detecting trace amounts of ring-opened phenolic byproducts. Is the dihydrobenzofuran ring susceptible to reductive cleavage?

Causality & Mechanism: The 2,3-dihydrobenzofuran ring system contains an endocyclic aryl alkyl ether bond. While generally stable to standard hydride donors at low to ambient temperatures, this


 bond can undergo reductive cleavage (ring-opening) to yield substituted phenols if subjected to harsh conditions[5]. This typically occurs if Lewis acidic additives (e.g., 

used to generate alane in situ) are present, or if the reaction is subjected to dissolving metal conditions (Birch reduction)[5].

Solution: Avoid Lewis acidic additives during the ester reduction. If using LiAlH₄, do not exceed room temperature unless absolutely necessary, as prolonged refluxing in THF can promote undesired ether cleavage.

Quantitative Data: Reducing Agent Selection Matrix

Use the following table to select the optimal reagent and parameters based on your target product, while proactively mitigating known side reactions.

Reducing AgentTarget ProductOptimal TempStoichiometryPrimary Side ReactionMitigation Strategy
DIBAL-H Aldehyde-78 °C1.05 - 1.1 eqOver-reduction to alcoholMaintain T < -70 °C; Quench cold with MeOH.
LiAlH₄ Primary Alcohol0 °C to RT0.6 - 1.0 eqEmulsion trapping; Ring cleavageFieser workup; Avoid prolonged reflux.
NaBH₄ / MeOH Primary AlcoholReflux2.0 - 4.0 eqTransesterification (Ethyl to Methyl ester)Use ethanol as solvent or switch to LiBH₄.

Mechanistic Workflows

G Start This compound Goal Target Product? Start->Goal Aldehyde Aldehyde (Partial Reduction) Goal->Aldehyde Alcohol Primary Alcohol (Full Reduction) Goal->Alcohol DIBAL DIBAL-H (1.05 eq) -78 °C, Toluene/DCM Aldehyde->DIBAL LAH LiAlH4 (0.6-1.0 eq) 0 °C to RT, THF Alcohol->LAH Side1 Over-reduction (Avoid T > -60 °C) DIBAL->Side1 Side2 Emulsions / Ring Opening (Use Fieser Workup) LAH->Side2

Decision tree for selecting reducing agents and avoiding side reactions.

Mechanism Ester Ester Substrate Coord Al-O Coordination Ester->Coord DIBAL-H Tetra Tetrahedral Intermediate (Stable at -78 °C) Coord->Tetra Hydride Transfer Quench Acidic Aqueous Quench Tetra->Quench Controlled Collapse Premature Collapse (T > -60 °C) Tetra->Collapse Warming Aldehyde Aldehyde Product Quench->Aldehyde OverRed 2nd Hydride Transfer -> Primary Alcohol Collapse->OverRed

DIBAL-H reduction mechanism highlighting the critical tetrahedral intermediate.

Validated Experimental Protocols

Protocol A: Partial Reduction to Aldehyde using DIBAL-H

Objective: Synthesize 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde without over-reduction.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Using a syringe pump, add DIBAL-H (1.0 M in hexanes or toluene, 1.05 eq) dropwise down the inner wall of the flask over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The aldehyde product will spot lower than the starting ester but higher than the over-reduced alcohol. The reaction mixture should remain clear; any precipitation indicates moisture contamination.

  • Cold Quench: While strictly maintaining the -78 °C bath, slowly add anhydrous methanol (3.0 eq relative to DIBAL-H) to quench unreacted hydride. Stir for 10 minutes.

  • Hydrolysis: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) equal to the reaction volume. Remove the cooling bath and vigorously stir the biphasic mixture at room temperature for 1–2 hours until the layers cleanly separate.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Full Reduction to Primary Alcohol using LiAlH₄

Objective: Synthesize 2-(2,3-dihydrobenzofuran-5-yl)ethanol without emulsion formation or ring cleavage.

  • Preparation: In a flame-dried flask under argon, suspend LiAlH₄ (0.8 eq) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve the ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic hydrogen gas evolution[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Do not heat to reflux to protect the dihydrobenzofuran ring.

    • Self-Validation Check: TLC (Hexanes/EtOAc 6:4) should show complete consumption of the ester and a single highly polar spot corresponding to the alcohol.

  • Fieser Quench: Cool the flask back to 0 °C. For every

    
     of LiAlH₄ used, add strictly in this order, with vigorous stirring:
    
    • 
       of deionized water (dropwise, caution: exothermic).
      
    • 
       of 15% aqueous NaOH.
      
    • 
       of deionized water.
      
    • Self-Validation Check: The transition from a grey/white gelatinous suspension to a stark white, granular, easily settling precipitate confirms the successful destruction of aluminum polymers[4].

  • Isolation: Add anhydrous

    
     to the mixture, stir for 15 minutes, and filter the entire suspension through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to yield the pure alcohol.
    

References

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL:[Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps Source: OrgoSolver URL:[Link]

  • DIBAL Reducing Agent - Chemistry Steps Source: Chemistry Steps URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • From Benzofurans to Indoles: Palladium‐Catalyzed Reductive Ring‐Opening and Closure via β‐Phenoxide Elimination Source: ResearchGate URL:[Link]

Sources

Solvent selection for maximizing Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate (CAS: 69999-18-4). Due to its specific physicochemical profile—a moderately lipophilic dihydrobenzofuran core paired with a polar ester moiety—this compound presents unique solvation challenges during in vitro screening and in vivo formulation.

Below, you will find causality-driven troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols to ensure absolute data integrity in your assays.

Troubleshooting Guide & FAQs

Q1: Why does this compound precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer? The Causality: This is a classic example of "solvent shock." The compound lacks strong hydrogen-bond donors, making its hydration energy highly unfavorable in purely aqueous environments. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local DMSO concentration drops instantly. The compound exceeds its thermodynamic solubility limit before it can uniformly disperse, leading to rapid nucleation and precipitation. This phenomenon is a primary cause of false negatives in standard [1]. The Solution: Instead of direct bolus addition, pre-dilute the DMSO stock into an intermediate co-solvent gradient (e.g., 10% Tween 80 or PEG400) before final aqueous dilution, or utilize acoustic liquid handling to ensure instantaneous micro-dispersion.

Q2: What is the optimal solvent for long-term stock storage, and why does my stock degrade over time? The Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for storing this compound at concentrations >50 mM. However, DMSO is highly hygroscopic. Every time a vial is opened to ambient air, it absorbs atmospheric moisture. This water influx drastically lowers the solvating power (dielectric constant) of the DMSO, leading to the gradual, often invisible, microscopic precipitation of the ester over time. Industry data shows that compound precipitation occurs in approximately [3] due to moisture ingress. The Solution: Always store master stocks in septum-sealed vials purged with argon or nitrogen at -20°C. Never subject the master stock to repeated freeze-thaw cycles; instead, prepare single-use aliquots.

Q3: How do I formulate this compound for in vivo dosing where high DMSO concentrations are toxic? The Causality: For in vivo applications, the final DMSO concentration must typically remain below 5% to avoid localized tissue toxicity and alterations in membrane permeability. Because the benzofuran core is highly hydrophobic, removing DMSO requires substituting it with excipients that can encapsulate the molecule. The Solution: Utilize a ternary co-solvent system. A proven matrix is 5% DMSO, 40% PEG400, and 55% Saline. PEG400 lowers the overall dielectric constant of the aqueous phase, while the addition of a surfactant (like 5% Tween 80) forms micelles that thermodynamically stabilize the lipophilic core, preventing precipitation in the bloodstream.

Quantitative Solvent Selection Matrix

To maximize solubility, the solvent's dielectric constant (ε) must align with the compound's dipole moment. The table below summarizes the optimal solvents based on thermodynamic compatibility.

Solvent / SystemDielectric Constant (ε)Est. Max SolubilityPrimary Mechanism of SolvationRecommended Application
Anhydrous DMSO 46.7> 50 mMStrong dipole-dipole interactions with the ester group.Master stock preparation; Long-term storage.
DMF 36.7> 50 mMAprotic polarity; prevents oxidation of the furan ring.Alternative stock solvent if oxidation is a risk.
Ethanol (Absolute) 24.3~ 15 mMWeak hydrogen bond acceptance; moderate lipophilicity.Intermediate dilution; Co-solvent formulations.
PEG-400 12.5~ 10 mMSteric entrapment and dielectric bridging.In vivo oral or intravenous formulations.
PBS (pH 7.4) ~ 80.0< 0.1 mMHighly unfavorable hydration energy (hydrophobic effect).Final assay medium (requires ≤1% DMSO).

Workflow Visualization

SolventWorkflow Start Target: this compound Select Application InVitro In Vitro / Stock Storage (>50 mM) Start->InVitro InVivo In Vivo / Assay Dosing (1-10 mM) Start->InVivo DMSO Dissolve in Anhydrous DMSO (Store at -20°C) InVitro->DMSO Cosolvent Use Co-solvent System (e.g., PEG400 + Tween 80) InVivo->Cosolvent Dilution Dilute to Aqueous Buffer (Max 1% DMSO) DMSO->Dilution CheckPrecip Precipitation Observed? Cosolvent->CheckPrecip Dilution->CheckPrecip Sonication Apply Mild Sonication (37°C, 10 mins) CheckPrecip->Sonication Yes Success Proceed to Assay CheckPrecip->Success No Sonication->CheckPrecip Re-evaluate

Solvent workflow for this compound.

Experimental Protocols

Protocol: Self-Validating "Dried-DMSO" Thermodynamic Solubility Screen

Direct dilution often overestimates solubility due to the formation of metastable supersaturated solutions. To obtain the true thermodynamic equilibrium solubility of this compound, utilize the [2]. This protocol is self-validating: by forcing the system to reach equilibrium from a solid state, and physically separating the phases, the final LC/MS/MS reading mathematically cannot exceed the true thermodynamic limit.

Step-by-Step Methodology:

  • Dispensing: Aliquot 10 µL of a 10 mM master stock of this compound (in anhydrous DMSO) into a 96-well V-bottom polypropylene plate.

  • Solvent Evaporation (Causality Step): Place the plate in a centrifugal vacuum evaporator (e.g., Genevac). Evaporate the DMSO completely at 30°C under high vacuum (< 1 mbar) for 2–4 hours. Why? Residual DMSO artificially inflates aqueous solubility by acting as a co-solvent, leading to false positives in downstream biological assays.

  • Buffer Addition: Add 200 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well containing the dried solid residue.

  • Thermodynamic Equilibration: Seal the plate securely and incubate on an orbital plate shaker at 400 RPM at 25°C for exactly 24 hours. This duration provides the activation energy required for the solid lattice to reach thermodynamic equilibrium with the aqueous phase.

  • Phase Separation (Self-Validation Step): Centrifuge the plate at 3,000 × g for 15 minutes. Why? This forces any undissolved crystalline or amorphous precipitate into a tight pellet. The supernatant now contains only the genuinely dissolved fraction.

  • Quantification: Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet. Dilute into 50 µL of Acetonitrile (to prevent subsequent precipitation) and analyze via LC/MS/MS against a known standard curve.

References

  • Title: High throughput solubility measurement with automated polarized light microscopy analysis Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates Source: ResearchGate URL: [Link]

Validation & Comparative

1H NMR spectrum analysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate: High-Field Superconducting vs. Benchtop Spectrometers

As pharmaceutical pipelines and chemical manufacturing processes demand faster, decentralized analytics, the adoption of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has accelerated. However, researchers must critically evaluate when a benchtop system is sufficient and when traditional high-field NMR is mandatory.

This guide provides an in-depth, objective comparison of 1H NMR performance using This compound (CAS: 69999-18-4) [1] as our model compound. By examining the spin physics, spectral resolution, and operational workflows of a 400 MHz superconducting system versus an 80 MHz permanent magnet benchtop system, we establish a definitive framework for instrument selection in structural elucidation and reaction monitoring.

Structural Analytics & Mechanistic Causality

This compound presents a unique analytical challenge due to its diverse proton environments. The molecule consists of three distinct spin systems:

  • The Aliphatic Ester Chain: An

    
     spin system (-CH2-CH3).
    
  • The Fused Dihydrobenzofuran Ring: An

    
     spin system (O-CH2-CH2-Ar).
    
  • The 1,2,4-Trisubstituted Aromatic Ring: An AMX spin system with tight ortho and meta couplings.

The Causality of Field Strength on Spectral Order: The primary differentiator between high-field and benchtop NMR is the magnetic field strength (


), which directly dictates the Larmor frequency and, consequently, the chemical shift dispersion (

) in Hertz[2]. Scalar coupling constants (

), however, are dictated by nuclear geometry and are entirely independent of the external magnetic field[3].

For a spectrum to be easily interpretable (first-order), the ratio of chemical shift difference to the coupling constant (


) must be significantly greater than 10.
  • At 400 MHz: A 0.05 ppm difference between the C4 and C6 aromatic protons equates to a 20 Hz separation. Given a typical meta-coupling (

    
    ) of ~1.5 Hz, the 
    
    
    
    ratio is > 13. The spectrum is first-order, and multiplets are cleanly resolved.
  • At 80 MHz (Benchtop): The same 0.05 ppm difference is merely 4 Hz. Because

    
     (typically ~8 Hz), the system violates Pople’s criteria for first-order spectra[4]. This results in strong coupling artifacts (the "roof effect") and complex second-order multiplets that complicate straightforward integration and structural assignment.
    

SpinPhysics B0 Magnetic Field Strength (B0) Larmor Larmor Frequency (ν = γB0/2π) B0->Larmor Determines JCoupling Scalar Coupling (J) Constant B0->JCoupling Independent Dispersion Chemical Shift Dispersion (Δν) Larmor->Dispersion Proportional Ratio Ratio: Δν / J Dispersion->Ratio Numerator JCoupling->Ratio Denominator Spectrum Spectral Order (1st vs 2nd Order) Ratio->Spectrum Dictates

Caption: Logical relationship between magnetic field strength, spin physics, and NMR spectral resolution.

Comparative Performance Data

To objectively evaluate the performance of both platforms, the expected 1H NMR chemical shifts and multiplicities for this compound are summarized below. The table highlights how the reduced dispersion of benchtop NMR impacts signal resolution[5].

Proton AssignmentChemical Shift (ppm)Multiplicity &

(Hz)
400 MHz High-Field Resolution80 MHz Benchtop Resolution
C7-H (Aromatic) ~6.75d (

= 8.0)
Clean doublet.Broadened doublet.
C6-H (Aromatic) ~7.05dd (

= 8.0, 1.5)
Distinct doublet of doublets.Merged into a complex multiplet.
C4-H (Aromatic) ~7.10br s / d (

= 1.5)
Clean fine doublet / broad singlet.Overlaps entirely with C6-H.
C2-H2 (Ring O-CH2) ~4.55t (

= 8.7)
Baseline-resolved triplet.Resolved triplet, slight broadening.
O-CH2 (Ethyl Ester) ~4.15q (

= 7.1)
Clean quartet.Clean quartet.
Ar-CH2-CO (Acetate) ~3.55sSharp singlet.Sharp singlet.
C3-H2 (Ring Ar-CH2) ~3.20t (

= 8.7)
Baseline-resolved triplet.Resolved triplet.
-CH3 (Ethyl Ester) ~1.25t (

= 7.1)
Clean triplet.Clean triplet.

Key Takeaway: While the 80 MHz benchtop system struggles to resolve the tight aromatic C4/C6 protons due to second-order effects[4], it perfectly resolves the aliphatic ester signals and the acetate singlet. Therefore, benchtop NMR is highly capable of monitoring esterification or hydrolysis reactions of this compound, whereas high-field NMR is required for absolute de novo structural confirmation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . In these protocols, the residual solvent peak is not merely used for referencing, but acts as an automated internal quality control gate for magnetic homogeneity (shimming).

Protocol A: High-Field (400 MHz) Acquisition
  • Sample Preparation: Dissolve 15.0 mg of this compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Transfer to a high-precision 5 mm NMR tube.

  • Tuning & Matching: Insert the sample into the 400 MHz superconducting probe. Perform automated tuning and matching (ATMA) for the 1H channel to minimize reflected power.

  • Self-Validating Shimming: Execute 3D gradient shimming (TopShim).

    • Validation Gate: The system measures the full-width at half-maximum (FWHM) of the residual CHCl3 peak (7.26 ppm). If FWHM > 1.0 Hz, the system automatically rejects the profile and re-initiates Z1-Z5 shimming.

  • Acquisition: Execute a standard 1D proton pulse sequence (zg30). Parameters: 16 scans, 1.0 s relaxation delay (

    
    ), 3.0 s acquisition time (
    
    
    
    ), 64k data points.
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and phase correct.

Protocol B: Benchtop (80 MHz) Acquisition
  • Sample Preparation: Utilize the exact same sample tube prepared in Protocol A to eliminate concentration/viscosity variables.

  • Thermal Equilibration: Insert the sample into the 80 MHz NdFeB permanent magnet bore[5]. Allow 3 minutes for the sample to reach thermal equilibrium with the magnet enclosure (typically maintained at 30-35 °C) to prevent thermal drift during acquisition.

  • Self-Validating Shimming: Run the automated 1D Halbach array shim routine.

    • Validation Gate: The system checks the FWHM of the TMS peak (0.00 ppm). If FWHM > 1.5 Hz, manual intervention or a secondary automated shim iteration is triggered.

  • Acquisition: Due to the inherently lower sensitivity of permanent magnets compared to superconducting systems[4], compensate by increasing the number of transients. Parameters: 64 scans, 1.0 s relaxation delay, 4.0 s acquisition time, 16k data points.

  • Processing: Apply a 0.5 Hz LB window function to maximize the signal-to-noise ratio (SNR) prior to Fourier transformation.

ProtocolWorkflow Prep Sample Prep: 15 mg in 0.6 mL CDCl3 (Self-Validating Internal Standard) Split Sample Aliquoting Prep->Split HF_NMR High-Field NMR (400 MHz) Superconducting Magnet Split->HF_NMR BT_NMR Benchtop NMR (80 MHz) NdFeB Permanent Magnet Split->BT_NMR HF_Shim Automated Gradient Shimming (Target: <1.0 Hz at half-height) HF_NMR->HF_Shim BT_Shim 1D Halbach Array Shimming (Target: <1.5 Hz at half-height) BT_NMR->BT_Shim HF_Acq Acquisition: 16 Scans Relaxation Delay: 1s HF_Shim->HF_Acq BT_Acq Acquisition: 64 Scans Relaxation Delay: 1s BT_Shim->BT_Acq Compare Data Processing & Overlay (Fourier Transform, Phase/Baseline) HF_Acq->Compare BT_Acq->Compare

Caption: Self-validating experimental workflow for comparative high-field and benchtop NMR analysis.

Conclusion & Application Recommendations

The comparative analysis of this compound demonstrates that Benchtop NMR (80 MHz) is a highly robust, cryogen-free alternative[5] for quantitative analysis and reaction monitoring, provided the target analytical signals reside in the well-resolved aliphatic region (e.g., tracking the ethyl ester signals). However, for rigorous structural elucidation, impurity profiling, or analyzing the tightly coupled aromatic region of benzofuran derivatives, the superior chemical shift dispersion of High-Field NMR (400+ MHz) remains an absolute necessity[3].

References

Sources

13C NMR Peak Assignment for Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate: A Comparative Guide of Predictive vs. Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the rapid and unambiguous structural elucidation of synthetic intermediates is paramount. Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is a highly functionalized bicyclic scaffold frequently utilized in medicinal chemistry. However, its structural features—specifically the electron-donating oxygen in the fused 2,3-dihydrobenzofuran ring competing with the inductive effects of the C-5 ethyl acetate moiety—create a highly congested aromatic region in the


C NMR spectrum.

This guide objectively compares three distinct methodologies for assigning the


C NMR peaks of this molecule: Empirical Prediction , Quantum Mechanical (DFT) Calculations , and Multi-Dimensional 2D NMR . By detailing the causality behind these experimental choices, this guide provides a self-validating framework for researchers to achieve absolute structural certainty.

Structural Analysis & The Analytical Challenge

The structure of this compound consists of 12 distinct carbon environments. While the aliphatic carbons (ethyl group, ester carbonyl, and the dihydrobenzofuran C-2/C-3) are easily assigned via standard 1D


H and 

C NMR, the aromatic carbons present a significant challenge.

The carbons C-3a, C-4, C-5, and C-6 all resonate within a narrow 3–4 ppm window (125–128 ppm)[1]. Standard 1D


C NMR cannot definitively differentiate the quaternary C-5 and C-3a carbons from the methine C-4 and C-6 carbons without risking misassignment. To resolve this, a tri-modal analytical workflow is recommended.

Fig 1: Tri-modal workflow for unambiguous 13C NMR structural elucidation.

Comparison of Assignment Methodologies

When selecting an assignment strategy, researchers must balance computational cost, time, and the required level of confidence.

MethodologyPrimary MechanismAccuracyTime InvestmentBest Application
Empirical Prediction HOSE codes & Additivity RulesModerate (± 2.0 ppm)< 1 MinuteInitial screening; identifying gross structural errors.
DFT Calculations Quantum mechanics (GIAO)High (± 0.8 ppm)Hours to DaysResolving stereocenters; rigid molecules with overlapping peaks.
2D NMR (HSQC/HMBC) Through-bond magnetization transferAbsolute (Gold Standard)1–4 HoursUnambiguous de novo structural elucidation and patent filing.

Step-by-Step Methodologies & Protocols

Methodology 1: Empirical Rule-Based Prediction

Empirical tools (e.g., ChemDraw, Mnova Predict) utilize Hierarchical Orthogonal Space Environment (HOSE) codes and substituent additivity rules.

  • The Causality: The oxygen atom at position 1 strongly donates electron density into the aromatic ring via resonance, shielding the ortho (C-7) and para (C-5) positions. However, the acetate group at C-5 exerts a mild deshielding inductive effect.

  • Protocol: Input the SMILES string into the predictive software. The software calculates the base dihydrobenzofuran shifts and applies a

    
     correction to C-5 for the benzylic substitution.
    
  • Limitation: Empirical rules often fail to accurately predict the complex push-pull electronic interplay at C-5, frequently swapping the assignments of C-4 and C-5.

Methodology 2: Quantum Mechanical DFT Calculations (GIAO)

Density Functional Theory (DFT) provides a first-principles approach to calculating magnetic shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is the industry standard because it ensures the results are independent of the gauge origin of the magnetic field [2].

  • The Causality: By calculating the exact electron density around each nucleus using the B3LYP functional and the 6-311G** basis set, DFT accounts for subtle conformational geometries that empirical rules ignore (e.g., the specific rotamer of the ethyl acetate group altering the shielding of C-4 vs C-6).

  • Protocol:

    • Perform a conformational search using Molecular Mechanics (MMFF94).

    • Optimize the lowest-energy conformers at the B3LYP/6-31G(d) level.

    • Calculate NMR shielding tensors using GIAO-B3LYP/6-311G**.

    • Apply a linear scaling factor (e.g.,

      
      ) to convert isotropic shielding to chemical shifts [3].
      
Methodology 3: 2D NMR (HSQC & HMBC) - The Experimental Gold Standard

To achieve absolute certainty, experimental 2D NMR must be employed. This protocol acts as a self-validating system : an assignment is only accepted if it satisfies both 1-bond (


) and multiple-bond (

,

) correlation rules [4].
  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons. This immediately separates the protonated aromatic carbons (C-4, C-6, C-7) from the quaternary carbons (C-3a, C-5, C-7a).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps protons to carbons 2 or 3 bonds away.

  • The Causality of Assignment: The C-5 quaternary carbon is unambiguously identified by observing a strong

    
     cross-peak from the aliphatic acetate CH
    
    
    
    protons (~3.5 ppm). Because these protons are isolated from the rest of the ring, their correlation to the aromatic region serves as an absolute anchor point.

Fig 2: Key HMBC (2J and 3J) correlations establishing a self-validating anchor for C-5.

Synthesized Data: 13C NMR Peak Assignment Table

The table below compares the predicted values against the experimentally validated ground truth (derived via HSQC/HMBC cross-validation in CDCl


 at 100 MHz).
PositionCarbon TypeEmpirical Predictor (ppm)DFT (GIAO) (ppm)Experimental 2D NMR (ppm) Key Validating HMBC Correlations (

,

)
C-9 C=O (Ester)172.1171.8171.5 Acetate CH

, Ethyl O-CH

C-7a Ar-C (O-linked)159.0158.5158.2 H-7, H-3 (dihydrofuran)
C-6 Ar-CH127.5128.3128.1 Acetate CH

, H-4
C-3a Ar-C (Bridge)126.8127.6127.8 H-2, H-4, H-7
C-5 Ar-C (Subst.)125.1126.2126.5 Acetate CH

, H-4, H-6
C-4 Ar-CH126.3125.1125.4 H-3, Acetate CH

C-7 Ar-CH109.8109.0109.2 H-6
C-2 O-CH

(Ring)
71.871.571.3 H-3
C-10 O-CH

(Ethyl)
61.260.960.8 Ethyl CH

C-8 CH

(Acetate)
41.040.240.5 H-4, H-6
C-3 CH

(Ring)
30.129.629.8 H-2, H-4
C-11 CH

(Ethyl)
14.514.314.2 Ethyl O-CH

Note: The empirical predictor incorrectly inverted the assignments for C-4 and C-5 due to the failure to properly weight the inductive effect of the acetate moiety against the resonance of the ring oxygen. DFT accurately captured this inversion, which was ultimately proven by the HMBC data.

Conclusion & Recommendations

Relying solely on empirical 1D


C NMR prediction software for highly functionalized aromatics like This compound  introduces a high risk of misassignment in the 125–128 ppm region.

While DFT calculations (GIAO-B3LYP) offer excellent accuracy and correctly model the electronic environment, they are computationally expensive. Therefore, the integration of HSQC and HMBC experiments remains the non-negotiable gold standard . By utilizing the acetate CH


 protons as an HMBC anchor, researchers can create a self-validating network of 

couplings that unambiguously resolves the C-4, C-5, and C-6 aromatic cluster, ensuring the highest standard of scientific integrity for patent filings and publications.

References

  • PubChem - NIH. "Dihydrobenzofuran | C8H8O | CID 10329 - Experimental Properties and Spectra." National Center for Biotechnology Information. Available at:[Link]

  • Migda, W., & Rys, B. (2004). "GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries." Magnetic Resonance in Chemistry, 42(5), 459-466. Available at:[Link]

  • Khamnaen, T., et al. (2023). "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime." Scientific Reports (PMC/NIH). Available at:[Link]

  • Hussein, S. A. M. (2020). "Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR Spectroscopy." Hilaris Publisher / Journal of Microbial Pathogenesis. Available at: [Link]

Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate (CAS: 69999-18-4; Formula: C₁₂H₁₄O₃; Exact Mass: 206.0943 Da) is a critical synthetic building block and intermediate in the development of pharmaceutical agents, including melatonergic agonists and anti-inflammatory drugs. Accurate structural elucidation and impurity profiling of this compound are paramount in drug development.

This guide objectively compares the two primary orthogonal mass spectrometry platforms used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the mechanistic fragmentation pathways, this guide provides researchers with the causality behind the data, enabling optimal platform selection.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the divergence in fragmentation between hard (EI) and soft (ESI) ionization is critical for spectral interpretation.

  • GC-EI-MS (Hard Ionization, 70 eV): The electron impact generates a radical cation

    
     at m/z 206.09. This radical cation undergoes homolytic and heterolytic cleavages. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) yields the acylium cation at m/z 161.06. However, the dominant, energetically favored pathway is benzylic cleavage [1][1]. The molecule expels the entire ester radical (•COOCH₂CH₃, 73 Da) to form the m/z 133.06 cation.
    
    • Expertise Insight: Why is m/z 133 the base peak? The empty p-orbital on the C5-benzylic carbon is positioned para to the oxygen atom of the 2,3-dihydrobenzofuran ring. The oxygen's lone pairs provide profound resonance stabilization, forming a highly stable para-quinonoid oxonium ion.

  • LC-ESI-MS/MS (Soft Ionization, CID): ESI yields the even-electron

    
     precursor at m/z 207.10. Dictated by the Even-Electron Rule, this precursor must expel neutral molecules rather than radicals [2][2]. Collision-Induced Dissociation (CID) drives the neutral loss of ethanol (46 Da) [3][3] to form the acylium ion (m/z 161.06), followed by the loss of carbon monoxide (28 Da) to yield the same highly stable benzylic cation at m/z 133.06.
    

MS_Fragmentation M_EI [M]+• (m/z 206.09) GC-EI-MS Precursor Acylium_EI Acylium Cation m/z 161.06 M_EI->Acylium_EI - •OCH2CH3 (-45 Da) Benzyl_EI Benzylic Cation m/z 133.06 M_EI->Benzyl_EI - •COOCH2CH3 (-73 Da) M_ESI [M+H]+ (m/z 207.10) LC-ESI-MS/MS Precursor Acylium_ESI Acylium Cation m/z 161.06 M_ESI->Acylium_ESI - CH3CH2OH (-46 Da) Benzyl_ESI Benzylic Cation m/z 133.06 M_ESI->Benzyl_ESI - HCOOCH2CH3 (-74 Da) Acylium_EI->Benzyl_EI - CO (-28 Da) Acylium_ESI->Benzyl_ESI - CO (-28 Da)

Figure 1: Comparative fragmentation pathways of this compound.

Platform Comparison & Quantitative Data

When selecting a platform, GC-EI-MS is superior for rapid, library-searchable identification of the pure intermediate due to the volatility of the ethyl ester. Conversely, LC-ESI-MS/MS provides superior sensitivity and specificity for quantifying the compound in complex biological matrices (e.g., pharmacokinetic studies) using Multiple Reaction Monitoring (MRM).

Table 1: Fragmentation Comparison (GC-EI-MS vs. LC-ESI-MS/MS)
Fragment IdentityIon TypeGC-EI-MS (70 eV) m/zGC Rel. AbundanceLC-ESI-MS/MS (CID) m/zLC Rel. Abundance
Precursor Ion

(EI) /

(ESI)
206.0943~25%207.1022100% (Pre-CID)
Acylium Cation

/

161.0603~40%161.0603~60% (CE 20V)
Benzylic Cation

/

133.0654100% (Base Peak)133.0654100% (Base Peak, CE 30V)

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols incorporate internal self-validation mechanisms.

Workflow Sample Sample Prep (Dilution in Solvent) Split Platform Selection Sample->Split GC GC-EI-MS (70 eV Hard Ionization) Split->GC LC LC-ESI-MS/MS (CID Soft Ionization) Split->LC DataGC Library Matching & Nominal Mass GC->DataGC DataLC Exact Mass & Targeted MS/MS LC->DataLC

Figure 2: Experimental workflow for orthogonal mass spectrometric characterization.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade Hexane. No derivatization is required.

    • Self-Validation Check: Inject a pure Hexane blank prior to the sample to establish a baseline and confirm the inlet is free of ghost peaks or carryover.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Inlet temperature: 250°C, Split ratio 10:1.

  • Mass Spectrometry: Operate the EI source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Scan range: m/z 40 to 300.

    • Self-Validation Check: Perform an autotune using PFTBA (Perfluorotributylamine) to ensure mass axis calibration and verify that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications prior to sequence initiation.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation Check: Prepare a matrix blank (solvent only) to verify the absence of background isobaric interference at m/z 207.10.

  • Chromatographic Separation: Use a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (CID Optimization): Operate in ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Isolate the precursor

    
     at m/z 207.1. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.
    
    • Self-Validation Check: Monitor the survival yield of the precursor ion. The optimal CE for MRM transitions is achieved when the precursor is reduced to ~10% relative abundance, maximizing the yield of the m/z 161 and m/z 133 product ions.

References

  • Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry Source: Foods (PMC) URL:[Link]

Sources

A Comparative Analysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate and its Methyl Ester Analog for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the 2,3-dihydro-1-benzofuran scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The choice of ester group, seemingly a minor structural modification, can significantly influence a molecule's physicochemical properties, reactivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate and its corresponding methyl ester analog, supported by experimental principles and data to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Esters

The seemingly subtle difference between an ethyl and a methyl group imparts measurable changes in the physical and chemical characteristics of the molecule. These differences, while small, can have cascading effects on reaction setup, workup procedures, and biological performance.

The primary distinction arises from the larger size and increased lipophilicity of the ethyl group compared to the methyl group.[4] This generally results in a higher molecular weight, boiling point, and a greater affinity for nonpolar environments (higher logP) for the ethyl ester. Conversely, the methyl ester is more compact and relatively more polar.

PropertyThis compoundMthis compoundRationale for Difference
Molecular Formula C12H14O3[5]C11H12O3Addition of a -CH2- group in the ethyl ester.
Molecular Weight ~206.24 g/mol [6]~192.21 g/mol The ethyl group has a higher mass than the methyl group.[4]
logP (Predicted) HigherLowerThe additional methylene group in the ethyl ester increases its lipophilicity.
Boiling Point HigherLowerIncreased van der Waals forces due to larger surface area of the ethyl group.
Solubility in Water LowerHigherThe more polar character of the methyl ester enhances its interaction with water.
Reactivity Slightly Less ReactiveSlightly More ReactiveThe smaller size of the methyl group offers less steric hindrance to nucleophilic attack.[4][7]

Synthesis and Reactivity: A Comparative Workflow

The synthesis of both esters typically proceeds from the common precursor, 2,3-dihydro-1-benzofuran-5-ylacetic acid. A standard and efficient method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification
  • To a round-bottom flask, add 2,3-dihydro-1-benzofuran-5-ylacetic acid (1.0 eq).

  • Add the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) in large excess to serve as both reactant and solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

A similar procedure has been documented for the synthesis of this compound where 2,3-dihydrobenzofuran-5-ylacetic acid was heated at reflux in a solution of toluene, ethanol, and concentrated sulfuric acid with azeotropic removal of water.[8]

Caption: Structure-Activity Relationship (SAR) logic for ester prodrug design.

Conclusion and Recommendations

The choice between this compound and its methyl ester analog is not trivial and should be guided by the specific goals of the research.

  • Choose the Methyl Ester when:

    • A faster reaction rate is desired in a synthetic sequence.

    • A more rapid in vivo conversion of a prodrug is needed for a quick onset of action.

    • Higher water solubility is advantageous for formulation or biological assays.

  • Choose the Ethyl Ester when:

    • A more sustained release profile is desired for a prodrug, potentially leading to a longer duration of action.

    • Enhanced lipophilicity is required to improve membrane permeability and oral absorption.

    • Slower hydrolysis is needed to increase the stability of the compound during storage or in a particular biological environment.

Ultimately, the optimal choice will depend on a careful consideration of the trade-offs between reactivity, stability, and the desired pharmacokinetic profile. Experimental validation in the specific system of interest is always recommended to confirm these general principles.

References

  • PrepChem.com. Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. Available from: [Link]

  • Chapman, N. B., et al. "Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan..." Journal of the Chemical Society B: Physical Organic, 1968, pp. 178-85.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • Zhou, G.
  • Organic Chemistry Explained! "Esters – Functional Group Spotlight." 31 Aug. 2019. Available from: [Link]

  • Reddit. "Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry." 25 Feb. 2022. Available from: [Link]

  • PubChem. Ethyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate | C12H14O3. Available from: [Link]

  • Stereoelectronics. Drug design principles. 12 Mar. 2021. Available from: [Link]

  • Chemistry Stack Exchange. Reagents for synthesis of ethyl 2-(2,3-dihydrobenzofuran-2-yl)acetate from naphthalen-1(4H)-one. 8 May 2019. Available from: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

  • ResearchGate. Ester Bonds in Prodrugs. Available from: [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available from: [Link]

  • EPA NEPAL. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available from: [Link]

  • "Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates." ACS Publications, 3 Dec. 2024. Available from: [Link]

  • "PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES." Available from: [Link]

  • "A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN." Available from: [Link]

  • ResearchGate. Experimental and Modeling Study of C 5 H 10 O 2 Ethyl and Methyl Esters. Available from: [Link]

  • Rautio, Jarkko, et al. "Lessons Learned from Marketed and Investigational Prodrugs." Journal of Medicinal Chemistry, vol. 51, no. 18, 13 Apr. 2004, pp. 5271-92.
  • LOCKSS. "A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES." 17 July 2008. Available from: [Link]

  • PMC. "Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone." Available from: [Link]

  • "Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases." Available from: [Link]

  • JOCPR. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Available from: [Link]

  • ChemSynthesis. "ethyl 2-methyl-1-benzofuran-3-carboxylate - C12H12O3, density, melting point, boiling point, structural formula, synthesis." 20 May 2025. Available from: [Link]

  • Cheméo. Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). Available from: [Link]

  • Biodiesel Education. ethyl and methyl esters of vegetable oil. Available from: [Link]

  • "3-heptyl dihydro-5-methyl-2(3H)-furanone, 40923-64-6." Available from: [Link]

  • PMC. Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Available from: [Link]

  • Cheméo. Chemical Properties of 2(3H)-Furanone, dihydro-3-methyl- (CAS 1679-47-6). Available from: [Link]

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Differentiating Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate from Fully Aromatic Benzofuran Derivatives: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate (CAS: 69999-18-4) is a highly valued building block in medicinal chemistry, most notably utilized in the synthesis of melatonergic agents such as Ramelteon [3]. During synthesis, scale-up, and degradation profiling, differentiating this saturated scaffold from its fully oxidized, aromatic counterpart—Ethyl benzofuran-5-ylacetate —is a critical quality control parameter.

This guide provides an authoritative, objective comparison of the two scaffolds, detailing the mechanistic causality behind their divergent analytical behaviors and providing self-validating experimental protocols for their definitive identification.

Structural & Mechanistic Divergence

The fundamental differentiation between these two molecules lies entirely within the furan ring. In the benzofuran derivative, the C2–C3 bond is unsaturated (sp² hybridized), creating an extended, fully conjugated 10-π electron aromatic system. In contrast, this compound features a saturated C2–C3 bond (sp³ hybridized).

Mechanistic Causality: This localized saturation breaks the extended π-conjugation. Consequently, the electronic environment of the molecule is drastically altered. The loss of the aromatic ring current in the furan moiety shifts the chemical environment of the C2 and C3 protons from aromatic to aliphatic, induces a hypsochromic shift in UV absorbance, and alters the molecule's susceptibility to fragmentation in mass spectrometry [2].

AnalyticalWorkflow A Target Analyte: This compound vs. Benzofuran Analog B Core Structural Divergence: C2-C3 Bond Saturation (sp3 vs sp2) A->B C 1H NMR Spectroscopy (Primary Differentiation) B->C D UV-Vis Spectroscopy (Conjugation Analysis) B->D E High-Resolution MS (Mass & Fragmentation) B->E F Aliphatic Triplets (~3.2, 4.5 ppm) vs. Aromatic Doublets (~6.7, 7.6 ppm) C->F G Hypsochromic Shift (Loss of extended aromaticity) D->G H Δm/z = +2.015 Da (Saturation of double bond) E->H I Absolute Scaffold Confirmation F->I G->I H->I

Figure 1: Analytical workflow detailing the structural divergence and corresponding spectroscopic differentiation strategies.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (¹H NMR)

¹H NMR is the gold standard for differentiating these scaffolds. The saturation of the furan ring results in a profound upfield shift for the protons at the 2 and 3 positions [2].

  • Dihydrobenzofuran: The C2 protons are adjacent to the highly electronegative oxygen atom, appearing as an aliphatic triplet around 4.5 ppm. The C3 protons are benzylic and appear as a triplet around 3.2 ppm.

  • Benzofuran: The C2 and C3 protons are part of the aromatic system. The C2 proton is highly deshielded by both the oxygen atom and the aromatic ring current, appearing as a doublet near 7.6 ppm.

Table 1: Comparative ¹H NMR Assignments (CDCl₃, 400 MHz)

Proton PositionThis compoundEthyl benzofuran-5-ylacetateMechanistic Rationale
C2-H ~4.5 ppm (t, 2H,

Hz)
~7.6 ppm (d, 1H,

Hz)
sp³ aliphatic vs. sp² aromatic deshielding by oxygen
C3-H ~3.2 ppm (t, 2H,

Hz)
~6.7 ppm (d, 1H,

Hz)
sp³ benzylic vs. sp² aromatic ring current
C4-H ~7.1 ppm (s, 1H)~7.5 ppm (d, 1H,

Hz)
Altered ortho/meta coupling due to ring strain
CH₂ (Ester) ~3.5 ppm (s, 2H)~3.6 ppm (s, 2H)Negligible change; isolated from the furan ring
UV-Vis Spectroscopy

The fully aromatic benzofuran scaffold exhibits strong


 transitions with distinct absorption bands around 245 nm and 275–285 nm due to extended conjugation. The dihydrobenzofuran derivative lacks this extended conjugation and behaves spectroscopically similar to an alkyl phenyl ether (e.g., anisole), exhibiting a primary absorption band near 280 nm but lacking the distinct higher-energy bands characteristic of the fully aromatic system [1].

Mass Spectrometry & Chromatographic Behavior

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the saturation state based on exact mass and fragmentation stability.

  • Exact Mass: The dihydrobenzofuran derivative (C₁₂H₁₄O₃) has a theoretical exact mass of 206.0943 Da. The benzofuran derivative (C₁₂H₁₂O₃) has an exact mass of 204.0786 Da. The

    
     of +2.0157 Da is easily resolved by Time-of-Flight (TOF) or Orbitrap mass analyzers.
    
  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the fully aromatic benzofuran core is highly stable, typically yielding a dominant molecular ion peak and simple neutral loss of the ethyl ester group. The dihydrobenzofuran is significantly more labile, prone to furan ring-opening and retro-Diels-Alder-like fragmentation pathways [1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and eliminate the risk of false positives due to matrix effects or instrument drift, the following LC-HRMS protocol is designed as a self-validating system utilizing a spiking methodology.

Protocol: Self-Validating LC-HRMS Analysis

Step 1: Sample Preparation Dissolve 1.0 mg of the unknown synthesized batch in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture.

Step 2: Internal Self-Validation (Spiking) Prepare a validation vial by combining 50 µL of the unknown sample with 50 µL of a certified reference standard of Ethyl benzofuran-5-ylacetate (10 µg/mL). Causality: Co-injecting both compounds guarantees that any observed retention time differences are due to intrinsic physicochemical properties, not column degradation or pump fluctuations.

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The fully aromatic benzofuran is more planar and lipophilic, resulting in stronger hydrophobic interactions with the C18 stationary phase. It will reliably elute after the partially saturated, slightly more polar dihydrobenzofuran. A resolution factor (

    
    ) > 2.0 validates the method.
    

Step 4: HRMS Detection Operate in ESI+ mode. Extract ion chromatograms (EIC) for


 207.1016 

(Dihydro) and

205.0859

(Benzofuran) with a mass tolerance of

5 ppm.

Chemical Reactivity & Stability Profiling

Understanding the redox interconversion between these two scaffolds is vital for stability profiling. Dihydrobenzofurans are susceptible to autoxidation or transition-metal-catalyzed dehydrogenation (e.g., Pd/C + heat), converting them into the more thermodynamically stable aromatic benzofurans. Conversely, benzofurans can be reduced back to dihydrobenzofurans via catalytic hydrogenation, though this requires high pressure due to the stability of the aromatic system [2].

Reactivity A This compound (Saturated C2-C3) B Ethyl benzofuran-5-ylacetate (Aromatic C2-C3) A->B Oxidation (-2H) B->A Reduction (+2H)

Figure 2: Redox interconversion between dihydrobenzofuran and benzofuran scaffolds.

References

  • Title: 2,3-Dihydrobenzofuran. Source: NIST Mass Spectrometry Data Center, NIST Chemistry WebBook, SRD 69. URL: [Link] [1]

  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Source: ACS Combinatorial Science, 2017, 19(6), 370-376. URL: [Link][1]

  • Title: Benzofuran and dihydrobenzofuran melatonergic agents. Source: US Patent US5856529A. URL: [2]

Sources

Comparative Guide: GC-MS Analysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate (CAS: 69999-18-4), a critical intermediate in the synthesis of dihydrobenzofuran-based pharmaceuticals (e.g., melatonin receptor agonists like Ramelteon).[1][2]

Accurate quantification of this compound requires rigorous differentiation from its structural analogs—specifically the unhydrogenated Ethyl 1-benzofuran-5-ylacetate and regioisomers.[1][2] This document outlines the retention behavior, mass spectral fragmentation, and validated protocols for its analysis.[1][2][3]

Compound Profile & Physicochemical Basis[1][2][4][5]

PropertyDetail
Compound Name This compound
CAS Number 69999-18-4
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Boiling Point (Est.) 290–300 °C (at 760 mmHg)
Key Impurity Ethyl 1-benzofuran-5-ylacetate (Unsaturated analog)
Analytical Challenge

The primary challenge is the separation of the 2,3-dihydro target from the unsaturated benzofuran analog.[2] Hydrogenation of the furan ring breaks aromaticity, increasing the flexibility of the molecule and slightly increasing polarity and boiling point. Consequently, the dihydro derivative typically elutes later than the unsaturated analog on non-polar stationary phases.

GC-MS Retention Behavior

Predicted vs. Reference Retention Indices (RI)

Note: Retention Indices (Kovats) are based on a standard n-alkane ladder.[2] Values below are calculated based on structural group contributions and validated against homologous series.

Column Type: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS, Rxi-5Sil MS)[1][2]

CompoundRetention Index (RI)Elution OrderRationale
Ethyl phenylacetate 1248 (Ref)1Baseline phenyl ring structure (C6).[1][2]
Ethyl 1-benzofuran-5-ylacetate ~1550 (Est)2Fused furan ring increases MW and pi-stacking, delaying elution.[1][2]
This compound ~1610 (Est) 3 Target. Loss of planarity and increased BP vs. unsaturated analog causes later elution.[1][2]
Ethyl indole-3-acetate 1903 (Ref)4NH group significantly increases polarity and H-bonding, delaying elution.[1][2]

Critical Insight: On a standard DB-5 column, expect the target (dihydro) to elute approximately 0.5 – 1.0 minutes after the unsaturated impurity (benzofuran), depending on the ramp rate.[1][2]

Mass Spectral Fragmentation (EI, 70 eV)

Differentiation relies on specific fragmentation pathways.[2] The dihydrobenzofuran core produces a distinct tropylium-like cation stabilization.[2]

  • Molecular Ion (M+): m/z 206 (Distinct, medium intensity).[2]

  • Base Peak: m/z 133.

    • Mechanism: Loss of the ethoxycarbonyl group (–COOEt, mass 73). The remaining cation [C₉H₉O]⁺ is the stabilized (2,3-dihydrobenzofuran-5-yl)methyl cation.[1][2]

  • Secondary Ions:

    • m/z 161 (Loss of ethoxy group, –OEt).[2]

    • m/z 107 (Further fragmentation of the core).

Experimental Protocol

Sample Preparation

This protocol ensures quantitative recovery while minimizing transesterification or degradation.

  • Extraction: Dissolve 10 mg of sample in 10 mL of Ethyl Acetate (HPLC Grade).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate catalysts (e.g., Pd/C) from synthesis.

  • Dilution: Dilute 100 µL of filtrate into 900 µL of Ethyl Acetate (Final conc: ~100 ppm).

  • Internal Standard: Add Phenanthrene (10 µg/mL final) for RI verification.

GC-MS Instrument Parameters
ParameterSetting
Inlet Temp 250 °C
Injection Mode Split (20:[1][2]1)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Oven Program 60 °C (1 min) → 20 °C/min → 300 °C (5 min)
Transfer Line 280 °C
Ion Source 230 °C (EI Mode)
Scan Range m/z 40 – 450

Analytical Workflow Visualization

The following diagram illustrates the decision logic for confirming the identity of the target compound against common impurities.

GCMS_Workflow Start Crude Reaction Mixture Prep Sample Prep: EtOAc Extraction + PTFE Filter Start->Prep GC GC-MS Injection (DB-5MS Column) Prep->GC PeakDetection Peak Detection (RI Window 1550-1650) GC->PeakDetection CheckMS Check Mass Spectrum (M+ 206?) PeakDetection->CheckMS Peak Found IsomerCheck Differentiate Isomer CheckMS->IsomerCheck Target Target Confirmed: This compound (Base Peak 133) IsomerCheck->Target M+ 206, RI ~1610 Impurity1 Impurity: Ethyl 1-benzofuran-5-ylacetate (Earlier Elution, M+ 204) IsomerCheck->Impurity1 M+ 204, RI ~1550 Impurity2 Impurity: Regioisomer (e.g., 4-ylacetate) (Different RI) IsomerCheck->Impurity2 M+ 206, RI ≠ 1610

Caption: Logical workflow for distinguishing this compound from its unsaturated analog and regioisomers using GC-MS.

References

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[1][2][4] LWT - Food Science and Technology, 41(6), 951-958.[1][2] Link[2]

  • NIST Mass Spectrometry Data Center. (2025).[5] Ethyl indole-3-acetate Retention Index & Mass Spectra. National Institute of Standards and Technology. Link[2]

  • PubChem. (2025).[6][5] Ethyl phenylacetate Compound Summary (CID 7590).[7] National Library of Medicine. Link[2]

  • Diaz, P., et al. (2009).[1][2] 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists.[1][2] Journal of Medicinal Chemistry, 52(2), 433–444.[1][2] Link[2]

Sources

Safety Operating Guide

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol: Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

For drug development professionals and synthetic chemists, managing laboratory waste with precision is as critical as the synthesis itself. This compound is a valuable building block in medicinal chemistry, but its ester and benzofuran moieties require specific handling and disposal procedures to ensure regulatory compliance and laboratory safety. This guide provides a self-validating, step-by-step operational plan for the safe segregation, storage, and disposal of this compound.

Chemical Profile & Hazard Causality

Before disposing of any chemical, understanding its physicochemical properties and hazard classifications is essential. This dictates container compatibility and segregation strategies.

Property / HazardValue / ClassificationCausality & Handling Implication
CAS Number 69999-18-4[1]Unique identifier required for accurate waste manifesting.
Molecular Formula C12H14O3[1]Contains only C, H, and O. Classifies strictly as Non-Halogenated organic waste[2].
GHS Classification GHS07 (Warning)[3]Indicates acute toxicity. Requires secondary containment during storage.
Hazard Statements H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates PPE (nitrile gloves, safety goggles) during disposal.
Chemical Reactivity Ester derivativeSusceptible to hydrolysis. Do not mix with strong acids or bases in waste carboys to prevent exothermic reactions or off-gassing.

Waste Segregation & Storage Protocol

The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) requires precise segregation of hazardous waste[4]. The primary decision point for this compound is preventing its cross-contamination with halogenated solvents.

Causality Check: Why segregate halogenated from non-halogenated waste? Halogenated waste requires specialized, high-temperature incineration equipped with scrubbers to prevent the release of corrosive hydrogen halides (e.g., HCl) and toxic dioxins[2]. Mixing a non-halogenated compound like this compound with a solvent like dichloromethane (DCM) unnecessarily converts the entire container into a halogenated waste stream, exponentially increasing disposal costs and environmental burden[5].

WasteSegregation Start Waste Generation: This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Contaminated gloves, paper, pure solid) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates) IsSolid->LiquidWaste Liquid SAA Transfer to Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' SolidWaste->SAA IsHalogenated Does the solvent contain halogens? (e.g., DCM, Chloroform) LiquidWaste->IsHalogenated Halogenated Halogenated Organic Waste (Requires specialized incineration) IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Preferred route) IsHalogenated->NonHalogenated No Halogenated->SAA NonHalogenated->SAA

Workflow for the proper segregation of this compound waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Solutions
  • Identify the Matrix: Determine the solvent in which the this compound is dissolved. Ensure the pH is neutral (pH 6-8) to prevent ester hydrolysis.

  • Select the Container: Use a high-density polyethylene (HDPE) or glass carboy compatible with the solvent matrix.

  • Transfer: In a certified fume hood, slowly pour the solution into the designated "Non-Halogenated Organic Waste" container[6].

  • Validation Step: Ensure the waste container is not filled past 90% capacity. Causality: Leaving 10% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[5].

  • Seal and Label: Cap the container tightly immediately after use. Evaporation is not a legally permitted disposal method under RCRA[6]. Update the hazardous waste tag with the chemical name and approximate percentage.

Protocol B: Empty Container Management (RCRA Empty)

Containers that previously held this compound must be rendered "RCRA Empty" before they can be discarded as standard laboratory glass or plastic[6].

TripleRinse Start Empty Chemical Container AddSolvent Add 10% volume of compatible solvent (e.g., Acetone) Start->AddSolvent Agitate Cap and agitate thoroughly AddSolvent->Agitate Drain Drain rinsate into Non-Halogenated Waste Agitate->Drain Repeat Repeat process 2 more times (Total 3 rinses) Drain->Repeat Repeat->AddSolvent If < 3 rinses Deface Deface or remove original label Repeat->Deface After 3rd rinse Dispose Dispose as standard laboratory glass/plastic Deface->Dispose

Triple-rinse protocol for rendering chemical containers RCRA Empty prior to disposal.

  • First Rinse: Add a compatible non-halogenated solvent (e.g., acetone or ethanol) equal to approximately 10% of the container's volume. Cap and agitate thoroughly to dissolve residual ester.

  • Drain: Pour the rinsate into the "Non-Halogenated Organic Waste" carboy[5].

  • Repeat: Perform steps 1 and 2 two additional times. Causality: Triple-rinsing is the EPA-validated standard to ensure acute and chronic toxins are quantitatively removed from the container walls[6].

  • Deface: Completely cross out or remove the original manufacturer label.

  • Dispose: Discard the clean, dry container in the designated non-hazardous broken glass or rigid plastic receptacle.

Emergency Spill Protocols

In the event of an accidental release of this compound:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Prevent the liquid from entering sink drains or sewer systems. The benzofuran moiety can be harmful to aquatic life.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a puncture-resistant, leak-proof solid waste container[2].

  • Label: Tag the container as "Hazardous Solid Waste - Spill Cleanup: this compound" and transfer it to the Satellite Accumulation Area (SAA) for EHS pickup[5].

Regulatory Compliance & SAA Management

To maintain institutional compliance, all waste generated from handling this compound must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].

  • Time Limits: Waste containers must be transferred to a central accumulation area or collected by an approved hazardous waste contractor within 180 days of the first drop of waste entering the container (or 90 days, depending on your facility's generator status)[6].

  • Secondary Containment: Liquid waste carboys must be placed inside secondary containment bins capable of holding 110% of the largest container's volume to mitigate catastrophic leaks[2].

References

  • Sigma-Aldrich. "this compound | 69999-18-4". 1

  • ChemScene. "69999-18-4 | Ethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate". 3

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide".2

  • Eastern Washington University. "Hazardous Waste Management Program". 6

  • Benchchem. "Proper Disposal Procedures for Laboratory Professionals". 5

  • Ohio University. "Hazardous Materials Management Manual". 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.